Piragliatin
Description
glucokinase activato
Properties
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANIURBPHCHMG-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048520 | |
| Record name | Piragliatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625114-41-2 | |
| Record name | Piragliatin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piragliatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piragliatin's Mechanism of Action in Pancreatic β-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin (RO4389620) is a potent, orally bioavailable glucokinase activator (GKA) developed for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GK is the rate-limiting enzyme in glucose metabolism, thereby controlling glucose-stimulated insulin secretion (GSIS). This compound, by allosterically activating GK, enhances the β-cell's sensitivity to glucose, leading to improved insulin secretion and better glycemic control. This technical guide provides an in-depth overview of the mechanism of action of this compound in pancreatic β-cells, summarizing key clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Glucokinase Activation in the β-Cell
This compound is a nonessential, mixed-type GKA, meaning it increases both the maximal velocity (Vmax) of the glucokinase enzyme and its affinity for glucose.[1] The fundamental mechanism of this compound in the β-cell is to lower the threshold for glucose-stimulated insulin secretion. Preclinical studies have confirmed that this compound augments GSIS in human islets from both healthy individuals and patients with T2DM, primarily by shifting the glucose dependency curve of GSIS to the left.[1]
The activation of glucokinase by this compound initiates a cascade of intracellular events that culminates in the exocytosis of insulin-containing granules. This signaling pathway is a cornerstone of β-cell function and is the primary target of this compound's therapeutic effect.
Signaling Pathway of this compound in Pancreatic β-Cells
The following diagram illustrates the generally accepted signaling cascade initiated by this compound in pancreatic β-cells. While specific in vitro data on this compound's direct effects on each component of this pathway are not extensively published, this model is based on the well-understood mechanism of glucokinase activators.
Quantitative Effects of this compound on β-Cell Function
A key mechanistic study in patients with mild T2DM provides the most comprehensive quantitative data on this compound's effects on β-cell function.[1][2][3] The study evaluated two single doses of this compound (25 mg and 100 mg) against a placebo.
Table 1: Effect of this compound on Fasting β-Cell Function and Glucose Homeostasis
| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value (Dose-dependent effect) |
| Fasting Plasma Glucose (mmol/L) | 5.8 ± 0.2 | 5.5 ± 0.2 | 5.1 ± 0.2 | < 0.01 |
| Fasting C-Peptide (nmol/L) | 0.58 ± 0.05 | 0.62 ± 0.06 | 0.73 ± 0.06 | < 0.01 |
| Fasting Insulin (pmol/L) | 48.6 ± 6.9 | 54.2 ± 8.3 | 72.9 ± 11.1 | < 0.01 |
| β-Cell Function (% of normal) | 88 ± 9 | 103 ± 11 | 134 ± 16 | < 0.01 |
Data are presented as mean ± SEM. Source: Bonadonna et al., 2010.
Table 2: Effect of this compound on β-Cell Function Following an Oral Glucose Challenge
| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value (Dose-dependent effect) |
| Derivative/Dynamic Control (Insulin Secretion Rate) | 2.1 ± 0.3 | 2.4 ± 0.4 | 3.5 ± 0.5 | < 0.01 |
| Proportional/Static Control (Insulin Secretion Rate) | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.12 ± 0.01 | < 0.01 |
Insulin secretion rates are expressed in arbitrary units based on mathematical modeling. Derivative/dynamic control reflects the β-cell's response to the rate of glucose increase (first-phase insulin secretion), while proportional/static control reflects the response to the absolute glucose concentration (second-phase insulin secretion). Source: Bonadonna et al., 2010.
The data clearly indicate that this compound causes a dose-dependent improvement in both fasting and post-challenge β-cell function. Notably, the 100 mg dose significantly enhanced both the first- and second-phase insulin secretion responses to a glucose challenge.
Experimental Protocols
The primary source of quantitative data for this compound's effect on β-cell function in humans is a Phase Ib clinical trial.
Phase Ib Clinical Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.
-
Participants: 15 volunteer ambulatory patients with mild type 2 diabetes mellitus.
-
Interventions: Each participant underwent three 10-hour study periods, separated by at least 14 days. A single oral dose of placebo, this compound 25 mg, or this compound 100 mg was administered at -120 minutes. An oral glucose tolerance test (OGTT) with a dual-tracer dilution technique was initiated at time 0.
-
Primary Outcome Measure: Plasma glucose concentration.
-
Secondary Outcome Measures: Model-assessed β-cell function and tracer-determined glucose fluxes.
-
β-Cell Function Assessment: A mathematical model was used to assess two components of glucose-stimulated insulin secretion during the OGTT:
-
Derivative/Dynamic Control: The β-cell's response to the rate of increase in plasma glucose.
-
Proportional/Static Control: The β-cell's response to the absolute glucose concentration.
-
The following diagram outlines the workflow of this clinical study.
Logical Framework: From Glucokinase Activation to Enhanced β-Cell Response
The clinical efficacy of this compound is a direct consequence of its targeted molecular action. The logical relationship between the activation of glucokinase and the observed improvements in β-cell function is summarized in the diagram below.
Conclusion
This compound enhances pancreatic β-cell function through the allosteric activation of glucokinase, the cell's primary glucose sensor. This action increases the cell's sensitivity to glucose, resulting in a dose-dependent improvement in both first- and second-phase insulin secretion in response to a glucose challenge. The clinical data available for this compound robustly support its mechanism of action in humans, demonstrating its potential as a therapeutic agent for type 2 diabetes by directly addressing the underlying pathophysiology of impaired β-cell function. Further research into the long-term effects of this compound and other glucokinase activators on β-cell health and function is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Piragliatin: A Technical Guide on a Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piragliatin (also known as RO4389620) is a potent, allosteric glucokinase (GK) activator developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] As a member of the glucokinase activator (GKA) class, its mechanism of action is centered on enhancing the activity of the glucokinase enzyme, a critical regulator of glucose homeostasis.[2][3] this compound acts as a mixed-type, nonessential activator, meaning it increases both the maximal velocity (Vmax) and the affinity of GK for glucose.[4][5] Preclinical and clinical studies have demonstrated that this compound effectively lowers both fasting and postprandial plasma glucose levels in patients with T2DM. It achieves this by improving pancreatic β-cell sensitivity to glucose, thereby enhancing glucose-stimulated insulin secretion (GSIS), and by acting on the liver to increase glucose uptake and reduce endogenous glucose output. Despite promising initial results, the development of many GKAs, including this compound, has been challenged by a narrow therapeutic window, with hypoglycemia being a primary dose-limiting adverse event. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical data, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following characteristics.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-((1R)-3-oxocyclopentyl)-N-pyrazinylpropanamide | |
| Synonyms | RO4389620, RO-4389620 | |
| CAS Number | 625114-41-2 | |
| Molecular Formula | C₁₉H₂₀ClN₃O₄S | |
| Molecular Weight | 421.90 g/mol |
Mechanism of Action
Glucokinase is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and as a gatekeeper for glucose metabolism in the liver.
-
In Pancreatic β-Cells: GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the rate-limiting step in glucose metabolism. This process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.
-
In Hepatocytes: GK controls the flux of glucose into glycogen synthesis and glycolysis. In the fasting state, GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). Following a meal, rising glucose levels promote the dissociation of GK from GKRP, allowing it to move to the cytoplasm and phosphorylate glucose, thereby promoting its storage as glycogen and reducing the amount of glucose released by the liver (hepatic glucose output).
This compound is an allosteric activator, binding to a site on the GK enzyme distinct from the glucose-binding site. This binding induces a conformational change that stabilizes the active form of the enzyme, thereby increasing its affinity for glucose and its maximal catalytic rate. This dual action in the pancreas and liver leads to a coordinated improvement in glycemic control.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of this compound in enhancing glucose-stimulated insulin secretion in pancreatic β-cells.
Caption: this compound allosterically activates glucokinase in β-cells.
Pharmacodynamic Profile
Clinical studies have demonstrated this compound's dose-dependent effects on glucose metabolism and β-cell function.
Effects on Glycemic Control and β-Cell Function
A Phase Ib study in 15 patients with mild T2DM evaluated the effects of single doses of 25 mg and 100 mg this compound compared to placebo.
Table 1: Change in Fasting Metabolic Parameters
| Parameter | Placebo (Change from Baseline) | This compound 25 mg (Change from Baseline) | This compound 100 mg (Change from Baseline) |
| Plasma Glucose (mmol/L) | -0.1 ± 0.2 | -0.7 ± 0.2 | -1.6 ± 0.3 |
| C-Peptide (nmol/L) | +0.01 ± 0.04 | +0.13 ± 0.06 | +0.45 ± 0.06 |
| Insulin (pmol/L) | +2.8 ± 5.5 | +13.2 ± 8.3 | +33.5 ± 10.8 |
| Endogenous Glucose Output (μmol/kg·min) | -0.1 ± 0.6 | -1.5 ± 0.5 | -3.5 ± 0.6 |
| Glucose Utilization (μmol/kg·min) | +0.1 ± 0.6 | +1.3 ± 0.5 | +3.2 ± 0.6 |
| Data presented as mean ± SEM. All changes for this compound were statistically significant (P < 0.01) in a dose-dependent manner. |
Table 2: Effects on β-Cell Function During Oral Glucose Tolerance Test (OGTT)
| β-Cell Function Parameter | This compound 25 mg vs. Placebo | This compound 100 mg vs. Placebo |
| Derivative/Dynamic Control | Not significant | Statistically significant (P < 0.01) |
| Proportional/Static Control | Not significant | Statistically significant (P < 0.01) |
| Derivative control refers to the β-cell response to the rate of glucose increase, while proportional control refers to the response to the absolute glucose concentration. |
Multiple-Dose Efficacy
A study involving 59 T2DM patients evaluated multiple ascending doses of this compound (10 mg to 200 mg) administered for 6 days.
Table 3: Glucose Reduction at Steady State (Day 8)
| Dose | Reduction in Fasting Plasma Glucose | Reduction in Postprandial Plasma Glucose (Weighted Average) |
| Up to 200 mg | Up to 32.5% | Up to 35.5% |
| Reductions were dose-dependent. |
Pharmacokinetic Profile
Pharmacokinetic properties of this compound were assessed in clinical trials.
Table 4: Summary of Pharmacokinetic Characteristics
| Parameter | Finding |
| Dose Proportionality | Exposure (AUC and Cmax) was dose-proportional. |
| Accumulation | No appreciable accumulation was observed with multiple doses. |
| Food Effect | No significant food effect was noted. |
| Drug Interactions | No clinically relevant pharmacokinetic interactions were observed when co-administered with simvastatin or glyburide. |
Experimental Protocols
Phase Ib Mechanistic Clinical Study Protocol
This section details the methodology used in a key clinical trial to elucidate this compound's mechanism of action.
-
Study Title: A Mechanistic Study of this compound (RO4389620) on Glucose Metabolism in Patients with Type 2 Diabetes.
-
Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.
-
Participants: 15 volunteer patients with mild T2DM (controlled by diet and exercise).
-
Interventions: Each patient underwent three 10-hour study periods, separated by at least 14 days. In each period, they received a single oral dose of either placebo, this compound 25 mg, or this compound 100 mg at the -120 minute time point.
-
Key Procedures:
-
Double-Tracer Technique: A primed-continuous infusion of [6,6-²H₂]glucose was started at -300 minutes to measure glucose turnover. [13,¹⁴C]glucose was administered orally with a 75g glucose load at time 0.
-
Oral Glucose Tolerance Test (OGTT): A standard 75g OGTT was performed at time 0.
-
Blood Sampling: Frequent blood samples were collected to measure plasma concentrations of glucose, insulin, C-peptide, and tracers.
-
-
Primary Outcome Measures: Plasma glucose concentration.
-
Secondary Outcome Measures:
-
Model-assessed β-cell function (including derivative and proportional control).
-
Tracer-determined glucose fluxes (endogenous glucose output and glucose utilization).
-
-
Data Analysis: Mathematical modeling was used to assess glucose-stimulated insulin secretion (GSIS) and glucose fluxes from the tracer data.
Experimental Workflow Diagram
Caption: Workflow for the Phase Ib crossover mechanistic study.
In Vitro Glucokinase Activity Assay Protocol
This protocol describes a general method for measuring the activity of GK and the effect of an activator like this compound.
-
Principle: GK activity is measured using a coupled enzyme assay. GK phosphorylates glucose to G6P. The enzyme glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm), is directly proportional to GK activity.
-
Reagents and Materials:
-
Recombinant human glucokinase
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Glucose solution
-
NADP⁺ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound or other test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, ATP, NADP⁺, G6PDH, and glucose at a specific concentration (e.g., 5 mM).
-
Add the test compound (this compound) at various concentrations to the wells. Include a control with DMSO only.
-
To initiate the reaction, add the recombinant glucokinase enzyme to all wells.
-
Immediately place the plate in the reader and measure the kinetic increase in absorbance or fluorescence over a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the linear portion of the kinetic curve for each concentration of the activator.
-
Plot the reaction rates against the activator concentrations.
-
Determine the AC₅₀ (the concentration of activator that produces 50% of the maximum activation) by fitting the data to a dose-response curve.
-
Logical Relationship Diagram
The following diagram outlines the logical progression from drug administration to the therapeutic outcome.
Caption: Logical flow from this compound administration to glycemic control.
Safety and Tolerability
Across clinical studies, this compound was generally well-tolerated. The primary and dose-limiting adverse event was mild to moderate hypoglycemia. These episodes were transient and typically resolved quickly after the consumption of sugar-containing drinks or scheduled meals. The risk of hypoglycemia is an inherent challenge for the GKA class, as their mechanism is not strictly glucose-dependent, which can lead to excessive insulin release even at lower glucose concentrations.
Conclusion
This compound is a well-characterized glucokinase activator that has provided significant insights into the therapeutic potential and challenges of this drug class. It effectively lowers plasma glucose by enhancing the glucose-sensing and metabolic capacities of both the pancreas and the liver. The comprehensive data gathered from its clinical trials demonstrate a clear dose-dependent improvement in glycemic control. However, like other GKAs, its development highlights the critical need to balance potent glucose-lowering efficacy with the risk of hypoglycemia. Future research in this area is focused on developing hepatoselective GKAs or molecules with improved kinetic properties to widen the therapeutic window and mitigate the risk of hypoglycemia.
References
- 1. This compound (RO 4389620, R-1440) | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 2. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
Piragliatin's Impact on Glucose Homeostasis: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piragliatin (RO4389620) is an allosteric, mixed-type glucokinase activator (GKA) that has demonstrated significant potential in the regulation of glucose homeostasis. By targeting glucokinase (GK), a pivotal enzyme in glucose metabolism, this compound exerts its effects through a dual mechanism involving both the pancreas and the liver. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion, while in the liver, it promotes glucose uptake and reduces hepatic glucose output. Clinical studies have shown that this compound effectively lowers both fasting and postprandial glucose levels in patients with type 2 diabetes (T2D) in a dose-dependent manner. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visual representations of the relevant biological pathways and study designs.
Mechanism of Action: Glucokinase Activation
Glucokinase acts as a glucose sensor in the body, and its activation is a key strategy for managing T2D.[1][2] this compound functions as a nonessential, mixed-type GKA, which means it increases both the maximal velocity (Vmax) and the affinity of glucokinase for glucose.[3] This activation occurs in two primary locations, leading to a coordinated effect on glucose control.
Pancreatic Action: Enhanced Insulin Secretion
In pancreatic β-cells, glucokinase is the rate-limiting step in glucose-stimulated insulin secretion (GSIS).[3] By activating glucokinase, this compound increases the metabolic flux of glucose, leading to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. The result is an improved insulin secretory profile and increased β-cell sensitivity to glucose.[1]
Hepatic Action: Reduced Glucose Production
In hepatocytes, glucokinase plays a crucial role in glucose uptake and the regulation of hepatic glucose output. This compound's activation of hepatic glucokinase enhances the conversion of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and glycolysis, thereby increasing glucose utilization by the liver. This leads to a reduction in endogenous glucose production, contributing to lower fasting plasma glucose levels.
Clinical Efficacy: Quantitative Data
Clinical trials have demonstrated this compound's ability to improve glycemic control in patients with T2D.
Phase Ib Mechanistic Study
A Phase Ib randomized, double-blind, placebo-controlled crossover trial involving 15 patients with mild T2D showed that single doses of this compound (25 mg and 100 mg) caused a dose-dependent reduction in glucose levels in both fasting and fed states (P < 0.01).
Table 1: Effects of a Single Dose of this compound on Glucose Homeostasis in the Fasting State
| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value |
| β-cell Function | Baseline | Increased | Dose-dependent Increase | < 0.01 |
| Endogenous Glucose Output | Baseline | Decreased | Dose-dependent Decrease | < 0.01 |
| Glucose Utilization | Baseline | Increased | Dose-dependent Increase | < 0.01 |
Table 2: Effects of a Single Dose of this compound on β-cell Function After Glucose Challenge
| Parameter | Placebo | This compound 25 mg | This compound 100 mg | P-value |
| Derivative/Dynamic Control of Insulin Secretion | Baseline | Improved | Significantly Improved | < 0.01 |
| Proportional/Static Control of Insulin Secretion | Baseline | Improved | Significantly Improved | < 0.01 |
Notably, the 100 mg dose of this compound resulted in a significantly greater insulin secretion rate than placebo at all tested glucose concentrations (P < 0.01).
Multiple-Ascending Dose Study
A study involving 59 T2D patients who received multiple ascending doses of this compound (10, 25, 50, 100, and 200 mg twice daily, and 200 mg once daily) for 8 days showed rapid and dose-dependent reductions in both fasting and postprandial plasma glucose.
Table 3: Maximum Reduction in Plasma Glucose at Steady-State with this compound
| Parameter | Maximum Reduction at Highest Dose (200 mg BID) |
| Fasting Plasma Glucose | 32.5% |
| Postprandial Plasma Glucose | 35.5% |
A relative increase in insulin secretion was observed at higher doses. The primary dose-limiting adverse event was mild to moderate hypoglycemia, which resolved quickly with sugar intake.
Experimental Protocols
Phase Ib Mechanistic Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.
-
Participants: 15 volunteer ambulatory patients with mild type 2 diabetes.
-
Interventions: Participants underwent three 10-hour study periods with at least a 14-day interval. A single oral dose of placebo, 25 mg this compound, or 100 mg this compound was administered at -120 minutes.
-
Procedures: An oral glucose tolerance test (OGTT) was performed at time 0, accompanied by a dual (intravenous and oral) tracer dilution technique to assess glucose fluxes.
-
Primary Outcome Measure: Plasma glucose concentration.
-
Secondary Outcome Measures: Model-assessed β-cell function and tracer-determined glucose fluxes.
Multiple-Ascending Dose Study Protocol
-
Study Design: A double-blind, randomized, placebo-controlled, multiple-ascending dose study.
-
Participants: 59 patients with type 2 diabetes.
-
Interventions: Patients received either this compound or placebo. The this compound doses were 10, 25, 50, 100, and 200 mg twice daily (BID), as well as 200 mg once daily (QD). A single dose was administered on day 1, followed by multiple doses from day 3 to day 8.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood and urine samples were collected for PK analysis. PD assessments included plasma glucose, insulin, C-peptide, glucagon, and GLP-1 levels.
Conclusion
This compound represents a targeted therapeutic approach for the management of type 2 diabetes by directly activating glucokinase. Its dual action on the pancreas and liver leads to comprehensive improvements in glucose homeostasis, including enhanced insulin secretion, increased glucose utilization, and reduced hepatic glucose output. The clinical data robustly support its efficacy in lowering both fasting and postprandial glucose levels in a dose-dependent manner. While development of this compound was discontinued, the insights gained from its mechanism of action and clinical effects continue to inform the development of next-generation glucokinase activators and other novel therapies for type 2 diabetes.
References
Preclinical Pharmacology of Piragliatin (RO4389620): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin (also known as RO4389620) is a small-molecule, orally active allosteric activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. Developed as a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM), this compound acts by enhancing the activity of GK in key metabolic tissues, primarily the pancreas and the liver. This dual action aims to improve glucose sensing and disposal, thereby lowering blood glucose levels. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic effects, and available safety data, based on publicly accessible information.
Mechanism of Action
Glucokinase is a key regulatory enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and as the rate-limiting step for glucose metabolism in hepatocytes.[1] this compound is a nonessential, mixed-type glucokinase activator (GKA), which means it enhances the enzyme's function by both increasing its maximal velocity (Vmax) and increasing its affinity for glucose.[1][2]
-
In Pancreatic β-Cells: By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate. This increase in glycolysis leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[1]
-
In the Liver: Activation of hepatic glucokinase by this compound promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis. This action increases hepatic glucose uptake and reduces endogenous glucose production, contributing to lower systemic glucose levels.[1]
The allosteric binding site for GKAs like this compound is distinct from the glucose-binding site and is also the location of several naturally occurring activating mutations of the GK enzyme.
Preclinical Pharmacodynamics
In Vitro Pharmacology
This compound is a potent activator of the glucokinase enzyme. Preclinical studies have characterized its effects on the kinetic properties of GK, demonstrating its ability to enhance glucose metabolism in cellular systems.
| Parameter | Value | Conditions / Remarks | Source |
| Glucokinase Activation (EC50) | 393 nM | In vitro enzyme assay. | |
| Vmax Increase | From 10.6 to 17.9 mM | At a this compound concentration of 110 µM. Demonstrates an increase in the maximum metabolic rate of GK. | |
| Activator Type | Mixed-Type | Increases both the maximal velocity (Vmax) and the affinity of GK for glucose. |
In Vivo Pharmacology & Efficacy
The glucose-lowering effects of this compound have been demonstrated in multiple preclinical models of Type 2 Diabetes. However, specific quantitative dose-response data from these studies are not extensively detailed in publicly available literature.
| Animal Model | Effect | Remarks | Source |
| db/db Mice | Improved glycemic profiles. | A genetic model of obesity, insulin resistance, and diabetes. The unsustained hypoglycemic effect of GKAs was reported in this model. | |
| Zucker Diabetic Fatty (ZDF) Rats | Improved glycemic profiles. | A genetic model that develops obesity, hyperlipidemia, and diabetes. Efficacy was demonstrated in this model where it had not been previously described for other GKAs. | |
| ob/ob Mice | Dose-dependently reduced glucose excursions in Oral Glucose Tolerance Tests (OGTTs). | A genetic model of obesity and hyperglycemia due to a leptin deficiency. |
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in several preclinical species, including mice, rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While these studies were conducted, specific quantitative parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are not publicly available.
| Species | Route | Pharmacokinetic Parameters | Source |
| Mouse | Oral | Data not publicly available. | |
| Rat | Oral | Data not publicly available. | |
| Dog | Oral | Data not publicly available. | |
| Monkey (Macaca fascicularis) | Oral | Data not publicly available. |
Preclinical Toxicology
The safety profile of this compound was assessed in preclinical toxicology studies. It is noted that this compound was developed following the discovery that a predecessor GKA lead compound caused reversible hepatic lipidosis due to the formation of a toxic thiourea metabolite. This compound was designed to avoid this liability. Specific quantitative toxicology data, such as the No-Observed-Adverse-Effect-Level (NOAEL), are not available in the public domain.
| Species | Duration | Findings | NOAEL | Source |
| Rat | Not specified | Data not publicly available. | Not publicly available. | |
| Dog | Not specified | Data not publicly available. | Not publicly available. |
Experimental Protocols
In Vitro Glucokinase Activation Assay
This protocol describes a representative fluorometric assay to determine the activation of glucokinase by a test compound like this compound. The assay measures the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction.
Principle: Glucokinase phosphorylates glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH is used by a developer enzyme to reduce a probe, generating a fluorescent signal that is proportional to the GK activity.
Materials:
-
Recombinant human glucokinase
-
Glucokinase Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl, MgCl₂, DTT)
-
ATP solution
-
D-Glucose solution
-
NADP+ solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Developer enzyme and fluorescent probe
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the Glucokinase Assay Buffer.
-
Compound Plating: Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. Add the diluted compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Reaction Mixture Preparation: Prepare a master mix containing ATP, D-Glucose, NADP+, G6PDH, developer, and probe in assay buffer. The glucose concentration should be set at a sub-saturating level (e.g., 5 mM) to effectively measure activation.
-
Initiate Reaction: Add the glucokinase enzyme to the reaction mixture. Immediately dispense the complete reaction mixture into the wells containing the test compound.
-
Kinetic Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 20-30 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the vehicle control to determine the compound-specific activation.
-
Plot the percentage of activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol outlines a method to assess the effect of a test compound like this compound on glucose-stimulated insulin secretion from isolated rodent or human pancreatic islets.
Principle: Pancreatic islets are incubated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the surrounding buffer is then quantified to determine the compound's effect on β-cell function.
Materials:
-
Isolated pancreatic islets (from rat, mouse, or human)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with HEPES and BSA
-
Glucose solutions (to prepare low, e.g., 2.8 mM, and high, e.g., 16.7 mM, glucose KRBH)
-
Test compound (this compound) dissolved in DMSO
-
Collagenase for islet isolation
-
Ficoll gradient (for islet purification)
-
24-well cell culture plates
-
Insulin quantification kit (e.g., ELISA or RIA)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Islet Isolation: Isolate pancreatic islets from the source organism using collagenase digestion followed by purification, typically via a density gradient (e.g., Ficoll).
-
Islet Recovery: Culture the isolated islets overnight in appropriate culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size into a 24-well plate (e.g., 10 islets per well in triplicate for each condition). Pre-incubate the islets in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH containing:
-
Low glucose (2.8 mM) + Vehicle (DMSO)
-
Low glucose (2.8 mM) + this compound
-
High glucose (16.7 mM) + Vehicle (DMSO)
-
High glucose (16.7 mM) + this compound
-
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin. Store at -20°C until analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the average insulin secretion for each condition.
-
Compare insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine its effect on basal and glucose-stimulated insulin secretion.
-
Conclusion
This compound is a potent, mixed-type glucokinase activator with a clear dual mechanism of action in the pancreas and liver. Preclinical studies have confirmed its ability to enhance glucokinase activity in vitro and to improve glycemic control in various rodent models of Type 2 Diabetes. While comprehensive quantitative preclinical pharmacokinetic and toxicology data are not widely available in the public literature, the foundational pharmacology of this compound demonstrates the therapeutic potential of glucokinase activation. The development of this compound was halted, reportedly due to a higher incidence of hypoglycemia, which remains a key challenge for this class of compounds. Nevertheless, the study of this compound has provided valuable insights into the role of glucokinase in glucose homeostasis and the potential of GKAs as antidiabetic agents.
References
Piragliatin's Role in Glucose-Stimulated Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin (RO4389620) is a potent, orally active allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] Glucokinase, often referred to as the glucose sensor in pancreatic β-cells, plays a pivotal role in glucose-stimulated insulin secretion (GSIS).[3][4][5] In liver hepatocytes, GK is crucial for glucose uptake and glycogen synthesis. This compound, by enhancing the activity of glucokinase, has been investigated as a therapeutic agent for type 2 diabetes mellitus (T2DM) with the aim of improving glycemic control. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Mechanism of Action: Enhancing the Pancreatic Glucose Sensor
This compound functions by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. In the pancreatic β-cell, this translates to a more robust response to physiological glucose concentrations.
The activation of glucokinase by this compound accelerates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step of glycolysis. This leads to an increased intracellular ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) that ultimately triggers the exocytosis of insulin-containing granules. Essentially, this compound "sensitizes" the β-cell to glucose, resulting in a leftward shift of the glucose-response curve for insulin secretion.
Caption: Signaling pathway of this compound-mediated glucose-stimulated insulin secretion in pancreatic β-cells.
Quantitative Data from Clinical Studies
Clinical trials have demonstrated this compound's dose-dependent effects on glucose metabolism and insulin secretion in patients with T2DM. The following tables summarize key quantitative findings from a phase Ib, randomized, double-blind, placebo-controlled crossover trial.
Table 1: Effects of this compound on Fasting Plasma Glucose and Insulin Secretion
| Parameter | Placebo | This compound (25 mg) | This compound (100 mg) |
| Fasting Plasma Glucose (mg/dL) | 135 ± 5 | 128 ± 5 | 117 ± 5 |
| Fasting C-Peptide (nmol/L) | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.1 |
| Fasting Insulin (pmol/L) | 60 ± 7 | 68 ± 8 | 94 ± 10 |
| Endogenous Glucose Output (mg/kg/min) | 2.2 ± 0.1 | 2.0 ± 0.1 | 1.8 ± 0.1 |
| Whole-Body Glucose Uptake (mg/kg/min) | 2.3 ± 0.1 | 2.4 ± 0.1 | 2.6 ± 0.1 |
| *P < 0.01 vs. placebo |
Table 2: Effects of this compound on β-Cell Function During an Oral Glucose Tolerance Test (OGTT)
| Parameter | Placebo | This compound (25 mg) | This compound (100 mg) |
| Derivative Control (pmol/min/m² per mg/dL/min) | 2.5 ± 0.5 | 3.0 ± 0.6 | 4.5 ± 0.7 |
| Proportional Control (pmol/min/m² per mg/dL) | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Total Insulin Secreted (nmol/m²) | 102 ± 10 | 99 ± 10 | 112 ± 7 |
| *P < 0.01 vs. placebo |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the evaluation of this compound's effects. While proprietary details may be omitted, the fundamental principles and procedures are described.
In Vitro Glucokinase Activation Assay
This assay quantifies the ability of a compound to enhance the enzymatic activity of glucokinase.
Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to G6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically or fluorometrically and is directly proportional to glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Buffer solution (e.g., Tris-HCl)
-
This compound or other test compounds
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Add the glucokinase enzyme to the wells.
-
Initiate the reaction by adding glucose.
-
Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength for NADPH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the EC₅₀ (half-maximal effective concentration) and maximal activation from the dose-response curve.
Caption: Workflow for the in vitro glucokinase activation assay.
Islet Perifusion for Dynamic Insulin Secretion
This in vitro technique assesses the dynamic release of insulin from isolated pancreatic islets in response to various secretagogues.
Principle: Isolated pancreatic islets are placed in a chamber and continuously perfused with a buffer solution containing different concentrations of glucose and other test substances. The effluent from the chamber is collected in fractions over time, and the insulin concentration in each fraction is measured to determine the kinetics of insulin secretion.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human donors)
-
Perifusion system (pump, tubing, chambers, fraction collector)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions of varying concentrations
-
This compound or other test compounds
-
Insulin immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Isolate and culture pancreatic islets.
-
Load a known number of islets into the perifusion chambers.
-
Equilibrate the islets by perifusing with a low-glucose KRB buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 30-60 minutes).
-
Switch the perifusion solution to one containing a high glucose concentration (e.g., 16.7 mM glucose) to stimulate insulin secretion.
-
To test the effect of this compound, include the compound in the perifusion buffer at the desired concentration, typically alongside a stimulating glucose concentration.
-
Collect the effluent in fractions at regular intervals (e.g., every 1-2 minutes).
-
At the end of the experiment, lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in each collected fraction using an appropriate immunoassay.
-
Plot the insulin secretion rate over time to visualize the biphasic insulin release profile.
Oral Glucose Tolerance Test (OGTT) with Dual-Tracer Dilution
This clinical research method is used to assess glucose metabolism and β-cell function in vivo.
Principle: The dual-tracer technique allows for the simultaneous measurement of endogenous glucose production (EGP) and whole-body glucose uptake. A stable isotope-labeled glucose (e.g., [6,6-²H₂]glucose) is infused intravenously, while another labeled glucose (e.g., [1-²H₁]glucose) is ingested with the oral glucose load. By measuring the isotopic enrichment of glucose in plasma samples, the rates of glucose appearance and disappearance can be calculated.
Procedure:
-
Participants fast overnight.
-
A primed-continuous intravenous infusion of [6,6-²H₂]glucose is initiated and maintained throughout the study.
-
After a baseline period, a single oral dose of this compound or placebo is administered.
-
Following a drug absorption period, an oral glucose load (e.g., 75 g) containing [1-²H₁]glucose is ingested.
-
Blood samples are collected at frequent intervals before and after the glucose load.
-
Plasma is analyzed for glucose concentration, insulin, C-peptide, and the isotopic enrichment of glucose using mass spectrometry.
-
Mathematical modeling is applied to the data to calculate EGP, whole-body glucose uptake, and parameters of β-cell function (e.g., derivative and proportional control).
Caption: Workflow for the oral glucose tolerance test (OGTT) with dual-tracer dilution.
Conclusion
This compound enhances glucose-stimulated insulin secretion by allosterically activating glucokinase in pancreatic β-cells. This mechanism of action leads to improved glycemic control, as demonstrated by dose-dependent reductions in fasting and postprandial plasma glucose levels in patients with type 2 diabetes. The quantitative data from clinical trials, supported by in vitro and in vivo experimental findings, provide a strong rationale for the therapeutic potential of glucokinase activators in the management of T2DM. However, the development of this compound was discontinued due to concerns about long-term safety, including the risk of hypoglycemia and potential liver toxicity. Nevertheless, the study of this compound has provided valuable insights into the role of glucokinase in glucose homeostasis and continues to inform the development of next-generation glucokinase activators with improved safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 4. Pharmacokinetic and Pharmacodynamic Drug Interaction Study of this compound, a Glucokinase Activator, and Glyburide, a Sulfonylurea, in Type 2 Diabetic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Piragliatin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piragliatin (RO4389620) is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. By enhancing the activity of glucokinase in the pancreas and liver, this compound has demonstrated the potential to lower plasma glucose levels in patients with type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and clinical data related to this compound. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound belonging to the class of benzeneacetamides. Its chemical structure is characterized by a chiral center and several functional groups that contribute to its biological activity and pharmacokinetic profile.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | [1] |
| Synonyms | RO4389620, RO-4389620 | [2] |
| CAS Number | 625114-41-2 | [2] |
| Chemical Formula | C19H20ClN3O4S | [2][3] |
| Molecular Weight | 421.90 g/mol | |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)--INVALID-LINK--C(=O)NC3=NC=CN=C3)Cl | |
| InChI Key | XEANIURBPHCHMG-SWLSCSKDSA-N | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (10 mM) | |
| Storage | Solid Powder: -20°C for long term (months to years), 4°C for short term (days to weeks). In Solvent: -80°C for up to 6 months. |
Synthesis
The synthesis of this compound has been a subject of interest, with efforts focused on developing efficient and stereoselective routes. A concise, three-step synthesis has been reported, which represents a significant improvement over earlier, longer synthetic pathways. This modern approach involves an initial three-component cross-coupling reaction to form a key precursor, followed by hydrolysis and amidation to yield this compound.
A detailed synthetic scheme, based on descriptions in the scientific literature, is outlined below. The process begins with the identification of a pyrazine-based lead analogue, which undergoes in vivo metabolite identification studies. The subsequent synthesis and profiling of the cyclopentyl keto- and hydroxyl-metabolites lead to the selection of this compound as the clinical lead.
Mechanism of Action
This compound is a glucokinase activator (GKA). Glucokinase plays a crucial role as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, glucokinase controls the conversion of glucose to glycogen and regulates hepatic glucose production.
This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose and enhancing its maximal velocity (Vmax). This dual action on both the pancreas and liver leads to a coordinated glucose-lowering effect.
Signaling Pathway
The activation of glucokinase by this compound initiates a cascade of events in both pancreatic β-cells and hepatocytes, as depicted in the following signaling pathway diagram.
Caption: this compound's mechanism of action in pancreatic β-cells and hepatocytes.
Pharmacology
Pharmacodynamics
Clinical studies in patients with type 2 diabetes have demonstrated that this compound produces a dose-dependent reduction in both fasting and postprandial plasma glucose levels. At the highest doses tested, this compound led to reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose.
The primary pharmacodynamic effects of this compound are mediated through:
-
Enhanced β-cell function: this compound increases the sensitivity of pancreatic β-cells to glucose, resulting in improved glucose-stimulated insulin secretion.
-
Reduced endogenous glucose production: In the fasting state, this compound leads to a decrease in hepatic glucose output.
-
Increased glucose utilization: this compound promotes an increase in glucose uptake and use by the body.
Table 2: Summary of Pharmacodynamic Effects of this compound
| Parameter | Effect | Dose Dependency | Reference |
| Fasting Plasma Glucose | Reduction up to 32.5% | Dose-dependent | |
| Postprandial Plasma Glucose | Reduction up to 35.5% | Dose-dependent | |
| β-cell Function | Increased | Dose-dependent | |
| Endogenous Glucose Output (Fasting) | Decreased | Dose-dependent | |
| Glucose Utilization (Fasting) | Increased | Dose-dependent | |
| Insulin Secretion (Dynamic Control) | Improved | Dose-dependent | |
| Insulin Secretion (Static Control) | Improved | Dose-dependent |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exposure is dose-proportional, with no significant accumulation or food effect observed.
Table 3: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Observation | Reference |
| Dose Proportionality | Exposure is dose-proportional | |
| Accumulation | No appreciable accumulation with multiple doses | |
| Food Effect | No significant food effect on exposure |
Experimental Protocols
Glucokinase Activity Assay (Fluorometric)
This protocol outlines a representative method for determining the in vitro activity of glucokinase in the presence of an activator like this compound.
Objective: To measure the enzymatic activity of glucokinase by quantifying the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction that generates a fluorescent product.
Materials:
-
Recombinant human glucokinase
-
This compound or other test compounds
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, containing 1 mM DTT)
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm for NADPH production)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of ATP, D-Glucose, and NADP+ in assay buffer.
-
Prepare a solution of G6PDH in assay buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Recombinant glucokinase
-
This compound or vehicle (DMSO) at various concentrations.
-
D-Glucose
-
NADP+
-
G6PDH
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add ATP to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) for 30-60 minutes at 37°C. The rate of fluorescence increase is proportional to the rate of NADPH production and thus to glucokinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Plot the V₀ against the concentration of this compound to determine the EC50 (the concentration of activator that produces 50% of the maximal response).
-
Caption: Workflow for a fluorometric glucokinase activity assay.
Oral Glucose Tolerance Test (OGTT) with Dual Tracer Dilution
This protocol is a key method for assessing the in vivo effects of this compound on glucose metabolism and β-cell function.
Objective: To simultaneously measure endogenous glucose production, glucose appearance from the oral glucose load, and glucose disposal in response to this compound treatment.
Materials:
-
This compound or placebo
-
[6,6-²H₂]glucose (intravenous tracer)
-
[1-²H₁]glucose (oral tracer)
-
75g glucose solution for OGTT
-
Equipment for intravenous infusion and blood sampling
-
Gas chromatography-mass spectrometry (GC-MS) for tracer analysis
Procedure:
-
Patient Preparation:
-
Subjects fast overnight for at least 10 hours.
-
-
Study Day Protocol:
-
An intravenous catheter is inserted for tracer infusion and another for blood sampling.
-
A primed-continuous infusion of [6,6-²H₂]glucose is started to achieve a steady state of tracer enrichment.
-
After a baseline period, a single oral dose of this compound or placebo is administered.
-
Following drug administration, the OGTT is performed by having the subject ingest a 75g glucose solution containing [1-²H₁]glucose.
-
Blood samples are collected at frequent intervals before and after the glucose load for the measurement of plasma glucose, insulin, C-peptide, and the isotopic enrichment of the glucose tracers.
-
-
Sample Analysis:
-
Plasma glucose concentration is measured using a standard enzymatic method.
-
Plasma insulin and C-peptide concentrations are measured by immunoassay.
-
The isotopic enrichment of [6,6-²H₂]glucose and [1-²H₁]glucose in plasma is determined by GC-MS.
-
-
Data Analysis:
-
The rates of appearance of endogenous and oral glucose, and the rate of glucose disposal are calculated using Steele's non-steady-state equations, adapted for the dual tracer method.
-
β-cell function is assessed using mathematical modeling of the plasma glucose, insulin, and C-peptide concentration profiles.
-
Caption: Workflow for a dual-tracer oral glucose tolerance test.
Conclusion
This compound is a well-characterized glucokinase activator with a clear mechanism of action and demonstrated efficacy in lowering plasma glucose in patients with type 2 diabetes. Its dual action on the pancreas and liver addresses key pathophysiological defects of the disease. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working on novel therapies for type 2 diabetes. Further investigation into the long-term efficacy and safety of glucokinase activators like this compound is warranted.
References
Piragliatin's Impact on Hepatic Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piragliatin (RO4389620) is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in hepatic glucose metabolism. By enhancing the activity of glucokinase, this compound effectively increases glucose phosphorylation in the liver, leading to a cascade of metabolic events that contribute to lower blood glucose levels. This technical guide provides an in-depth analysis of this compound's mechanism of action on hepatic glucose metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.
Introduction
Glucokinase (GK) acts as a glucose sensor in the liver and pancreas, playing a pivotal role in maintaining glucose homeostasis.[1] In the liver, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism.[1] This process facilitates glucose uptake, promotes glycogen synthesis, and stimulates glycolysis.[2][3] In individuals with type 2 diabetes, hepatic glucose metabolism is often dysregulated, leading to increased endogenous glucose production and impaired postprandial glucose uptake.
This compound, a member of the glucokinase activator (GKA) class of compounds, was developed to target this key enzymatic step.[4] It acts as a non-essential, mixed-type allosteric activator, meaning it increases both the maximal velocity (Vmax) and the affinity of glucokinase for glucose. This guide will delve into the specific effects of this compound on hepatic glucose fluxes, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.
Quantitative Impact on Hepatic Glucose Metabolism
This compound has been shown to significantly modulate hepatic glucose metabolism in both preclinical and clinical settings. The following tables summarize the key quantitative findings from published studies.
In Vitro Glucokinase Activation
This compound directly enhances the catalytic activity of the glucokinase enzyme.
| Parameter | Condition | Value | Reference |
| Maximum Metabolic Rate (Vmax) of GK | Control | 10.6 µM | |
| This compound (110 µM) | 17.9 µM |
Preclinical Data: Isolated Perfused Rat Liver
Studies using an isolated perfused rat liver model have provided insights into the direct hepatic effects of this compound.
| Parameter | Condition | Rate (µmol/min/g of liver) | Reference |
| [U-13C6]glucose Uptake | Control | ~0.8 | |
| This compound (3 µM) | ~3.0 | ||
| Oxygen Consumption | Control | 2.1 ± 0.08 | |
| This compound (3 µM) | 2.5 ± 0.1 |
Clinical Data: Type 2 Diabetes Patients
A phase Ib clinical trial in patients with mild type 2 diabetes demonstrated this compound's dose-dependent effects on systemic and hepatic glucose metabolism.
| Parameter | Treatment | Fasting State | Post-Oral Glucose Tolerance Test (OGTT) | Reference |
| Endogenous Glucose Output (EGO) | Placebo | ~12 µmol/kg/min | ~4 µmol/kg/min | |
| This compound (25 mg) | ~11 µmol/kg/min | ~4 µmol/kg/min | ||
| This compound (100 mg) | ~9 µmol/kg/min | ~4 µmol/kg/min | ||
| Whole-Body Glucose Use (WBGU) | Placebo | ~11 µmol/kg/min | ~30 µmol/kg/min | |
| This compound (25 mg) | ~12 µmol/kg/min | ~32 µmol/kg/min | ||
| This compound (100 mg) | ~13 µmol/kg/min | ~35 µmol/kg/min |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the allosteric activation of hepatic glucokinase. This initiates a signaling cascade that alters the flux of glucose through various metabolic pathways.
Hepatic Glucokinase Signaling Pathway
Caption: this compound's activation of hepatic glucokinase and downstream metabolic effects.
Detailed Mechanism
-
Glucose Uptake: Glucose from the portal circulation enters the hepatocyte via the GLUT2 transporter.
-
Glucokinase Activation: In the hepatocyte, this compound binds to an allosteric site on glucokinase, increasing its affinity for glucose and its maximal catalytic rate. This effect is synergistic with high glucose concentrations, which promote the dissociation of glucokinase from its inhibitory protein, the glucokinase regulatory protein (GKRP), and its translocation from the nucleus to the cytoplasm.
-
Increased Glucose-6-Phosphate (G6P) Production: The activated glucokinase phosphorylates glucose to G6P at an accelerated rate.
-
Stimulation of Glycogen Synthesis: G6P is a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This leads to increased storage of glucose as glycogen in the liver.
-
Enhancement of Glycolysis: G6P is converted to fructose-6-phosphate, a substrate for phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. Increased levels of fructose-2,6-bisphosphate, a potent allosteric activator of PFK-1, are also generated, further stimulating glycolytic flux.
-
Downstream Metabolic Fates: The increased glycolytic activity provides precursors for the TCA cycle and, under conditions of energy surplus, can contribute to de novo lipogenesis.
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the impact of this compound on hepatic glucose metabolism.
In Vitro Glucokinase Activity Assay
This assay measures the direct effect of this compound on the enzymatic activity of glucokinase.
Principle: The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Add varying concentrations of this compound or vehicle control to the wells of the microplate.
-
Add the glucokinase enzyme to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding glucose to each well.
-
Immediately measure the change in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V0) for each concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) and the fold-activation at saturating concentrations.
Caption: Workflow for the in vitro glucokinase activity assay.
Isolated Perfused Rat Liver Model
This ex vivo model allows for the study of this compound's effects on the intact liver without systemic influences.
Principle: The liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich medium through the portal vein. The effects of this compound on glucose uptake and metabolism can be directly measured by analyzing the composition of the perfusate entering and leaving the liver.
Procedure:
-
Anesthetize a fed rat and perform a laparotomy to expose the portal vein and inferior vena cava.
-
Cannulate the portal vein for inflow and the inferior vena cava for outflow.
-
Surgically remove the liver and place it in a perfusion chamber.
-
Perfuse the liver with an oxygenated Krebs-Henseleit bicarbonate buffer containing glucose and other nutrients.
-
After a stabilization period, switch to a perfusate containing [U-13C6]glucose as a tracer.
-
Introduce this compound or vehicle into the perfusion medium.
-
Collect samples of the inflow and outflow perfusate at regular intervals.
-
Measure the concentrations of glucose, lactate, and other metabolites in the perfusate samples.
-
Analyze the isotopic enrichment of metabolites to trace the fate of the labeled glucose.
-
At the end of the experiment, freeze-clamp the liver for subsequent analysis of intracellular metabolites.
Caption: Experimental workflow for the isolated perfused rat liver model.
Human Clinical Trial: Dual-Tracer Glucose Technique
This clinical research method is used to quantify endogenous glucose production and whole-body glucose utilization in humans.
Principle: Two different stable isotope-labeled glucose tracers are administered, one intravenously and one orally. By measuring the dilution of these tracers in the blood, it is possible to calculate the rate at which the body is producing its own glucose (endogenous glucose output) and the rate at which it is taking up and using glucose from the circulation (whole-body glucose use).
Procedure:
-
Participants undergo a randomized, double-blind, placebo-controlled crossover study with washout periods between treatments.
-
A continuous intravenous infusion of one glucose tracer (e.g., [6,6-2H2]glucose) is started to measure endogenous glucose production.
-
After a baseline period, participants receive an oral dose of this compound or placebo.
-
An oral glucose tolerance test (OGTT) is performed, during which participants ingest a glucose solution containing a second tracer (e.g., [1-2H]glucose).
-
Blood samples are collected at frequent intervals before and after the OGTT.
-
Plasma is analyzed for glucose concentration and the isotopic enrichment of both tracers using gas chromatography-mass spectrometry.
-
Mathematical models are used to calculate the rates of endogenous glucose output and whole-body glucose use.
Conclusion
This compound demonstrates a clear and potent effect on hepatic glucose metabolism, primarily through the allosteric activation of glucokinase. This leads to a significant reduction in endogenous glucose production and an increase in hepatic glucose uptake and utilization. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of glucokinase activators as a therapeutic strategy for type 2 diabetes. While this compound's development was discontinued, the insights gained from its study remain highly valuable for the field. Future research may focus on developing liver-selective glucokinase activators with an improved safety profile to maximize the therapeutic benefits while minimizing potential side effects.
References
The molecular target of Piragliatin
An In-depth Technical Guide to the Molecular Target of Piragliatin
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (RO4389620) is a potent, allosteric small-molecule activator of the enzyme glucokinase (GK), its primary molecular target.[1][2] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[3][4] By binding to an allosteric site distinct from the glucose-binding site, this compound enhances the enzyme's catalytic activity, effectively lowering the threshold for glucose-stimulated insulin secretion (GSIS) in the pancreas and promoting hepatic glucose uptake and utilization.[3] This dual mechanism of action results in a dose-dependent reduction of both fasting and postprandial plasma glucose levels in patients with type 2 diabetes mellitus (T2D). This guide provides a comprehensive overview of this compound's interaction with glucokinase, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.
The Molecular Target: Glucokinase (GK)
The primary molecular target of this compound is Glucokinase (GK) , also known as hexokinase IV. GK is a key enzyme in the first step of glycolysis, catalyzing the ATP-dependent phosphorylation of glucose to glucose-6-phosphate. Its unique kinetic properties and tissue-specific expression make it a central regulator of glucose homeostasis.
-
In Pancreatic β-Cells: GK functions as the primary glucose sensor. The rate of glucose phosphorylation by GK is the rate-limiting step for glucose metabolism, which in turn controls the ATP/ADP ratio. An increase in this ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent secretion of insulin.
-
In Liver Hepatocytes: GK controls the rate of glucose uptake and its conversion to glycogen for storage. It also plays a role in regulating hepatic glucose output.
This compound is a nonessential, mixed-type glucokinase activator (GKA), meaning it increases both the maximal velocity (Vmax) and the affinity of GK for glucose. It binds to an allosteric site on the enzyme, inducing a conformational change that stabilizes the active state of GK. This allosteric activation enhances GK's function in both the pancreas and the liver, leading to improved glycemic control.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Reference(s) |
| Glucokinase Activation (SC1.5) | 0.18 µM | |
| Increase in GK Vmax (at 110 µM this compound) | From 10.6 µM to 17.9 µM |
Table 2: Clinical Pharmacodynamic Effects in T2D Patients
| Parameter | Dose(s) | Result | P-value | Reference(s) |
| Plasma Glucose Reduction | ||||
| Fasting & Postprandial Glucose | 25 mg & 100 mg (single dose) | Dose-dependent reduction | < 0.01 | |
| Fasting Plasma Glucose | Up to 200 mg BID (steady state) | Up to 32.5% reduction | - | |
| Postprandial Plasma Glucose | Up to 200 mg BID (steady state) | Up to 35.5% reduction | - | |
| β-Cell Function & Glucose Turnover | ||||
| β-Cell Function (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent increase | < 0.01 | |
| Endogenous Glucose Output (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent decrease | < 0.01 | |
| Glucose Utilization (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent increase | < 0.01 | |
| Insulin Secretion | ||||
| Derivative/Dynamic Control | 100 mg (single dose) | Statistically significant improvement | < 0.01 | |
| Proportional/Static Control | 100 mg (single dose) | Statistically significant improvement | < 0.01 | |
| Fasting C-Peptide Levels | 100 mg (single dose) | +0.45 ± 0.06 nmol/liter (vs. placebo) | < 0.001 | |
| Fasting Insulin Levels | 100 mg (single dose) | +33.5 ± 10.8 pmol/liter (vs. placebo) | < 0.01 |
Signaling Pathway and Mechanism of Action
This compound enhances the natural glucose-sensing mechanism in the body. The diagrams below illustrate its dual action on the pancreas and liver.
The logical flow from molecular action to therapeutic effect is summarized below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Protocol: In Vitro Glucokinase Activity Assay (Fluorometric)
This protocol is a synthesized method based on common coupled-enzyme assays used to measure GK activity.
Objective: To quantify the enzymatic activity of glucokinase in the presence of an activator like this compound.
Principle: This is a two-step enzymatic assay. First, Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). Second, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which is coupled to the reduction of a probe, generating a fluorescent signal (Ex/Em = 535/587 nm). The rate of fluorescence increase is directly proportional to the GK activity.
Materials:
-
Recombinant human glucokinase
-
This compound (or other test compound)
-
GCK Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT)
-
ATP solution
-
Magnesium Chloride (MgCl₂) solution
-
Glucose solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Fluorescent Probe (e.g., Resorufin-based)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare a Reaction Mix for the number of assays to be performed. For each well, the mix should contain GCK Assay Buffer, ATP, MgCl₂, G6PDH, and the fluorescent probe at their final desired concentrations.
-
Sample Preparation:
-
Add GCK Assay Buffer to wells.
-
Add the test compound (this compound) at various concentrations to the sample wells. Add vehicle (e.g., DMSO) to control wells.
-
Add glucose solution to all wells.
-
-
Initiating the Reaction: Add a solution of recombinant glucokinase to all wells to start the reaction.
-
Measurement: Immediately place the 96-well plate into a microplate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode, recording data every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time (minutes).
-
Determine the reaction rate (V₀) from the slope of the linear portion of the curve for each well.
-
Plot the reaction rate against the concentration of this compound.
-
Calculate the SC1.5 (concentration required for 50% of maximal activation) by fitting the data to a sigmoidal dose-response curve.
-
Protocol: Mechanistic Clinical Trial in T2D Patients
This protocol is a summary of the design used to evaluate the in vivo mechanism of action of this compound.
Objective: To investigate the effects of this compound on β-cell function and glucose fluxes in both fasting and fed states in patients with type 2 diabetes.
Design: Phase Ib randomized, double-blind, placebo-controlled, three-way crossover trial.
Participants: Volunteer ambulatory patients with mild type 2 diabetes (e.g., n=15).
Interventions:
-
Each participant undergoes three study periods, separated by a washout period (e.g., ≥14 days).
-
In each period, a single oral dose of Placebo, this compound 25 mg, or this compound 100 mg is administered.
-
The study involves a 10-hour metabolic assessment.
Methodology:
-
Catheter Placement: On the evening before the study day, catheters are inserted for infusion and blood sampling.
-
Tracer Infusion: A primed-continuous infusion of a stable isotope tracer (e.g., 6,6-²H-glucose) is started to measure glucose turnover.
-
Drug Administration: At a specified time (e.g., -120 minutes), the single dose of placebo or this compound is administered.
-
Oral Glucose Tolerance Test (OGTT): At time 0, an oral glucose load (e.g., 75g) containing a second tracer (e.g., 1-²H-glucose) is given.
-
Blood Sampling: Arterialized venous blood samples are collected at frequent intervals before and after drug administration and throughout the OGTT.
-
Analytical Techniques:
-
Plasma Glucose: Measured by the glucose oxidase method.
-
Insulin and C-peptide: Measured by immunochemiluminometric assays.
-
Glucose Isotopic Enrichment: Measured by gas chromatography-mass spectrometry to determine glucose fluxes (endogenous glucose output, glucose utilization).
-
-
Data Analysis: Mathematical modeling is applied to the glucose, insulin, and C-peptide data to assess parameters of β-cell function, such as dynamic and static control of insulin secretion. Glucose flux rates are calculated using tracer dilution methodology. Statistical comparisons are made between the placebo and active dose groups.
Conclusion
This compound's molecular target is unequivocally the enzyme glucokinase. By acting as an allosteric activator, it enhances GK's function in key metabolic tissues—the pancreas and the liver. This dual action improves glucose sensing and stimulates insulin secretion while simultaneously increasing hepatic glucose uptake and reducing its production. The quantitative data from clinical trials demonstrate a potent and dose-dependent glucose-lowering effect. The experimental protocols provided herein offer a framework for researchers to further investigate the properties of glucokinase activators. The continued study of compounds like this compound provides valuable insights into the therapeutic potential of targeting glucokinase for the management of type 2 diabetes.
References
- 1. This compound (RO 4389620, R-1440) | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Piragliatin for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Piragliatin, a potent and selective glucokinase activator, intended for research and development purposes. The following sections detail the chemical synthesis, including a highly efficient three-step methodology, and relevant biological context.
Introduction
This compound is a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] By enhancing the activity of GK, this compound promotes glucose uptake in the liver and insulin secretion from pancreatic beta cells, making it a subject of significant interest in the research of type 2 diabetes mellitus.[1][2] Early synthetic routes to this compound were often lengthy and low-yielding. However, recent advancements have led to a more streamlined and efficient three-step synthesis, which is the focus of this protocol.[3]
Chemical Synthesis of this compound
A notable and efficient method for synthesizing this compound involves a three-step process commencing with an alkylarylation of an olefin, followed by hydrolysis (acidification) and a final amidation step.[3] This approach offers advantages in terms of readily available starting materials, operational simplicity, and good overall yields.
Synthetic Scheme Overview
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of the Ester Intermediate (Alkylarylation)
This step involves the photocatalytic coupling of an aryl halide, an acrylate derivative, and cyclopentanone.
-
Reactants:
-
Aryl Halide (e.g., 4-bromo-2-chloro-1-fluorobenzene)
-
Acrylate (e.g., methyl acrylate)
-
Cyclopentanone
-
Decatungstate photocatalyst
-
Nickel complex (e.g., (4,4'-di-tert-butyl-2,2'-bipyridine)dibromonickel)
-
Inorganic base (e.g., potassium phosphate)
-
Solvent (e.g., acetone)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the decatungstate catalyst, nickel complex, aryl halide, cyclopentanone, acrylate, and inorganic base in the specified solvent.
-
Seal the vessel and irradiate with a light source (300-500 nm wavelength) at room temperature for 18 hours.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography to yield the ester intermediate.
-
Step 2: Synthesis of the Carboxylic Acid Intermediate (Hydrolysis)
The ester intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Reactants:
-
Ester Intermediate from Step 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the ester intermediate in a mixture of THF and water.
-
Cool the solution to 0°C and add lithium hydroxide.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Cool the mixture to 0°C and acidify to pH 2 with 1M KHSO₄ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and concentrate under vacuum to obtain the carboxylic acid intermediate.
-
Step 3: Synthesis of this compound (Amidation)
The final step is the coupling of the carboxylic acid intermediate with 2-aminopyrazine.
-
Reactants:
-
Carboxylic Acid Intermediate from Step 2
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
2-Aminopyrazine
-
Pyridine
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DCM and cool to 0°C.
-
Add oxalyl chloride and a drop of DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of 2-aminopyrazine and pyridine in anhydrous THF.
-
Add the solution of 2-aminopyrazine and pyridine to the activated acid chloride solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield this compound.
-
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Yield (%) |
| 1 | 2-(3-chloro-4-fluorophenyl)-3-(3-oxocyclopentyl)propionic acid methyl ester | 4-bromo-2-chloro-1-fluorobenzene, methyl acrylate, cyclopentanone | Decatungstate, Ni complex | 48 |
| 2 | 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid | 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid methyl ester | LiOH | Not explicitly stated, but is a high-yielding hydrolysis |
| 3 | This compound (2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentyl-N-(pyrazin-2-yl)propanamide) | 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid | Oxalyl chloride, 2-aminopyrazine | 52 |
Note: The yield for Step 2 is typically high for this type of hydrolysis. The overall yield for the three-step process is considered good.
Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 9.52 (s, 1H), 8.35 (d, J=2.5Hz, 1H), 8.21 (dd, J=2.6, 1.6Hz, 1H), 8.15-8.07 (m, 2H), 7.62 (d, J=1.7Hz, 1H), 7.49 (dd, J=8.2, 1.7Hz, 1H), 3.67 (t, J=7.5Hz, 1H), 3.27 (s, 3H), 2.27-2.18 (m, 1H), 1.93-1.86 (m, 1H), 1.83-1.73 (m, 2H), 1.70-1.66 (m, 1H), 1.65-1.58 (m, 2H), 1.55-1.45 (m, 2H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 173.5, 147.8, 147.0, 142.1, 140.8, 137.2, 137.1, 133.2, 131.4, 131.4, 127.2, 53.0, 42.9, 40.2, 37.8, 32.9, 32.5, 25.2 |
Note: The spectroscopic data is consistent with the structure of this compound as reported in patent CN114539168A.
Mechanism of Action: Glucokinase Activation
This compound functions by activating glucokinase (GK), which plays a crucial role in glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, and its activation leads to increased insulin secretion in response to rising blood glucose levels. In the liver, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.
Caption: this compound's mechanism of action.
Experimental Workflow: this compound Synthesis
The following diagram outlines the logical flow of the experimental work for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114539168A - Method for synthesizing Piraglianin and analogues thereof - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Assays of Piragliatin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin (RO4389620) is a potent, small-molecule allosteric activator of glucokinase (GK).[1] Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3][4] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, GK facilitates glucose uptake and its conversion to glycogen. This compound enhances the activity of glucokinase, leading to increased glucose sensitivity, improved insulin secretion, and enhanced hepatic glucose uptake. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and its maximal catalytic rate (Vmax). Consequently, at any given glucose concentration, glucokinase is more active in the presence of this compound. This enhanced activity leads to two primary physiological effects:
-
In Pancreatic β-Cells: Increased glucose phosphorylation leads to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced secretion of insulin.
-
In Hepatocytes: Elevated glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen synthesis and glycolysis, and thereby increasing glucose uptake from the bloodstream.
Quantitative Data for this compound Activity
The following table summarizes the key quantitative metrics for the in vitro activity of this compound.
| Parameter | Value | Assay Type | Description |
| EC50 | 393 nM | Enzymatic Assay | The concentration of this compound that elicits 50% of the maximal activation of the glucokinase enzyme. |
| SC1.5 | 0.18 µM | Enzymatic Assay | The concentration of this compound required to produce a 50% increase in the activity of the glucokinase enzyme. |
Experimental Protocols
Glucokinase Activation Enzymatic Assay
This assay measures the direct effect of this compound on the enzymatic activity of recombinant human glucokinase. It is a coupled-enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured spectrophotometrically or fluorometrically.
Materials:
-
Recombinant Human Glucokinase (GCK)
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
β-Nicotinamide adenine dinucleotide phosphate (β-NADP⁺)
-
Tris-HCl buffer
-
96-well microplate (UV-transparent or black for fluorescence)
-
Spectrophotometer or fluorometer capable of reading at 340 nm (for NADPH) or with appropriate filters for a fluorescent probe.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 75 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 10 mM MgCl₂, and 1 mM DTT).
-
Prepare stock solutions of Glucose, ATP, and NADP⁺ in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO and create a dilution series to test a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Dilute recombinant human glucokinase and G6PDH in the reaction buffer to the desired working concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Reaction Buffer
-
This compound dilution or vehicle (DMSO) for control.
-
Glucose solution (at a fixed, sub-saturating concentration, e.g., 5 mM).
-
NADP⁺ solution.
-
G6PDH solution.
-
Glucokinase solution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding ATP solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm (for NADPH production) or fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal enzyme activation.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cell Lines (e.g., MIN6)
This assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Materials:
-
MIN6 cells (or other suitable insulin-secreting cell line like INS-1E)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).
-
This compound stock solution in DMSO.
-
Insulin ELISA kit.
-
24-well cell culture plates.
Protocol:
-
Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
-
GSIS Assay:
-
On the day of the assay, gently wash the cells twice with a pre-warmed glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing low glucose (2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
After pre-incubation, aspirate the buffer and add fresh KRBH buffer containing:
-
Low glucose (2.8 mM) with vehicle (DMSO).
-
Low glucose (2.8 mM) with various concentrations of this compound.
-
High glucose (16.7 mM) with vehicle (DMSO).
-
High glucose (16.7 mM) with various concentrations of this compound.
-
-
Incubate the plates for 1-2 hours at 37°C.
-
At the end of the incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
(Optional) Lyse the cells in each well to measure the total intracellular insulin content for normalization of the secreted insulin data.
-
-
Data Analysis:
-
Express the secreted insulin as a concentration (e.g., ng/mL) or as a percentage of total insulin content.
-
Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine the potentiation of GSIS.
-
Glucose Uptake Assay in Hepatocytes (e.g., HepG2)
This assay measures the effect of this compound on glucose uptake in liver cells using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., MEM supplemented with FBS).
-
Glucose-free culture medium.
-
2-NBDG fluorescent glucose analog.
-
This compound stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free medium containing various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Add 2-NBDG to each well to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Add PBS or a suitable lysis buffer to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity to the cell number or total protein content if significant cytotoxicity is observed.
-
Compare the fluorescence intensity in this compound-treated wells to the vehicle-treated wells to determine the fold-increase in glucose uptake.
-
Visualizations
Caption: this compound's mechanism of action in pancreatic β-cells and hepatocytes.
Caption: Experimental workflow for the glucokinase enzymatic activation assay.
Caption: Experimental workflow for the glucose-stimulated insulin secretion (GSIS) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Piragliatin in Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin is a potent and selective small-molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[3][4] Activation of glucokinase by compounds like this compound has been shown to lower blood glucose levels in animal models of type 2 diabetes and in human patients.[5] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical animal models of type 2 diabetes. While specific data on this compound in animal models is limited in publicly available literature, the provided protocols are based on established methods for evaluating glucokinase activators (GKAs) in relevant rodent models.
Mechanism of Action
This compound allosterically activates glucokinase, increasing the enzyme's affinity for glucose and enhancing its maximal velocity (Vmax). This dual action in the pancreas and liver leads to:
-
In Pancreatic β-cells: Increased glucose sensing, leading to enhanced glucose-stimulated insulin secretion (GSIS).
-
In Hepatocytes: Increased glucose uptake and glycogen synthesis, resulting in reduced hepatic glucose output.
The combined effects on the pancreas and liver contribute to the overall glucose-lowering efficacy of this compound.
Signaling Pathway of Glucokinase Activation
The following diagram illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes and the mechanism of action of this compound.
Caption: Mechanism of this compound action in pancreas and liver.
Experimental Protocols
Commonly used animal models for studying type 2 diabetes include Zucker diabetic fatty (ZDF) rats and db/db mice. These models exhibit obesity, insulin resistance, and hyperglycemia, mimicking key aspects of the human condition.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a diabetic animal model.
Caption: Experimental workflow for preclinical evaluation.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load and is a primary method for evaluating the efficacy of anti-diabetic compounds.
Materials:
-
This compound or vehicle solution
-
Glucose solution (e.g., 20-40% in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., for plasma insulin analysis)
Procedure:
-
Fast animals overnight (typically 16-18 hours) with free access to water.
-
Record baseline body weight.
-
Collect a baseline blood sample (t= -30 or -60 min) from the tail vein for glucose measurement.
-
Administer this compound or vehicle by oral gavage at the desired dose.
-
After a set time (e.g., 30-60 minutes post-drug administration), collect another blood sample (t=0 min) and then administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point.
-
Plasma samples can be stored for later analysis of insulin levels.
Insulin Tolerance Test (ITT)
The ITT is used to assess peripheral insulin sensitivity.
Materials:
-
This compound or vehicle solution
-
Insulin solution (e.g., Humulin R) diluted in sterile saline
-
Syringes for intraperitoneal (IP) injection
-
Glucometer and test strips
Procedure:
-
Fast animals for a shorter duration (typically 4-6 hours) to prevent hypoglycemia.
-
Record baseline body weight.
-
Collect a baseline blood sample (t=0 min) from the tail vein for glucose measurement.
-
Administer a bolus of insulin (typically 0.5-1.0 U/kg body weight for mice) via IP injection. The dose may need to be adjusted based on the severity of insulin resistance in the animal model.
-
Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Measure blood glucose concentrations at each time point.
-
The rate of glucose disappearance is an indicator of insulin sensitivity.
Data Presentation
The following tables summarize representative quantitative data from studies on glucokinase activators in animal models of type 2 diabetes. These data provide an expected range of effects that could be observed with this compound.
Table 1: Effect of Glucokinase Activators on Fasting Blood Glucose
| Animal Model | Compound | Dose | Duration of Treatment | Change in Fasting Blood Glucose | Reference |
| Zucker fa/fa Rat | AZD1656 | 10 mg/kg/day | 28 days | ↓ 11% (from 6.3 to 5.6 mM) | |
| Sprague-Dawley Rat (STZ-induced) | Dorzagliatin | 30 mg/kg | 27 days | ↓ 23% | |
| db/db Mice | GKA (unnamed) | Mixed in chow | 28 days | Significant reduction | |
| High-fat diet Mice | MK-0941 | - | 16 days | Significant glucose lowering |
Table 2: Effect of Glucokinase Activators on Oral Glucose Tolerance Test (OGTT)
| Animal Model | Compound | Dose | Effect on Glucose AUC | Reference |
| Zucker fa/fa Rat | AZD1656 | 10 mg/kg | Significant reduction | |
| Nondiabetic Dogs | MK-0941 | - | ↓ up to 48% | |
| Sprague-Dawley Rat (STZ-induced) | Dorzagliatin | 30 mg/kg | Marked improvement | |
| High-fat diet Mice | GKA23 | 30 mg/kg (i.p.) | Significant reduction |
Conclusion
This compound, as a glucokinase activator, holds promise for the treatment of type 2 diabetes by targeting a key regulator of glucose homeostasis. The provided protocols and representative data serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of this compound and other glucokinase activators in relevant animal models. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and translatable results.
References
- 1. scispace.com [scispace.com]
- 2. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Piragliatin Dose-Response Relationship: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of Piragliatin, a potent allosteric activator of glucokinase (GK). The included data and protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar glucokinase activators (GKAs).
Introduction
This compound (RO4389620) is a small molecule glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism, and its activity is tightly coupled to glucose-stimulated insulin secretion (GSIS). In the liver, GK facilitates the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output. This compound is a mixed-type GKA, meaning it increases both the maximal velocity (Vmax) and the affinity of glucokinase for glucose.[1][2] Preclinical and clinical studies have demonstrated that this compound produces a dose-dependent reduction in plasma glucose levels.[1][3][4]
Data Presentation
The following tables summarize the quantitative data from dose-response studies of this compound.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value | Conditions | Reference |
| EC50 | 393 nM | In vitro enzymatic assay | (Insights to the emerging potential of glucokinase activators as antidiabetic agent - NIH) |
| Vmax Increase | From 10.6 to 17.9 mM | 110 µM this compound |
Table 2: Dose-Dependent Effects of this compound on Fasting Plasma Glucose (FPG) in Patients with T2DM
| This compound Dose (BID) | Mean Change from Baseline in FPG (mg/dL) | Percentage Reduction | Study Reference |
| 10 mg | -13.5 | ~7.5% | |
| 25 mg | -22.1 | ~12.3% | |
| 50 mg | -35.8 | ~19.9% | |
| 100 mg | -48.6 | ~27.0% | |
| 200 mg | -58.5 | 32.5% |
Table 3: Dose-Dependent Effects of this compound on Postprandial Plasma Glucose (PPG) in Patients with T2DM
| This compound Dose (BID) | Maximum Percentage Reduction in PPG | Study Reference |
| 10 mg | Not specified | |
| 25 mg | Not specified | |
| 50 mg | Not specified | |
| 100 mg | Not specified | |
| 200 mg | 35.5% |
Table 4: Effect of this compound on Endogenous Glucose Output (EGO) in Patients with T2DM
| This compound Dose | Effect on Fasting EGO | Study Reference |
| 25 mg | Dose-dependent decline (P < 0.01) | |
| 100 mg | Dose-dependent decline (P < 0.01) |
Signaling Pathway
The primary mechanism of action of this compound is the allosteric activation of glucokinase. In pancreatic β-cells, this leads to an increased rate of glucose phosphorylation, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced insulin secretion. In the liver, glucokinase activation promotes glucose uptake and glycogen synthesis, while simultaneously reducing hepatic glucose production.
Caption: this compound's mechanism of action in pancreatic β-cells and hepatocytes.
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response relationship of this compound.
Protocol 1: In Vitro Glucokinase Activation Assay
This protocol describes a coupled enzymatic assay to determine the effect of this compound on glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically.
Materials:
-
Recombinant human glucokinase
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
ATP solution (100 mM)
-
Glucose solution (various concentrations)
-
NADP+ solution (20 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (10 U/mL)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, NADP+ solution, and G6PDH.
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Prepare Glucose Dilutions: Prepare a range of glucose concentrations in Assay Buffer to determine the effect of this compound on the enzyme's affinity for glucose.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reagent Mix
-
This compound dilution or vehicle control
-
Glucose dilution
-
Recombinant glucokinase
-
-
Initiate Reaction: Start the reaction by adding the ATP solution to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH production (V) from the linear portion of the kinetic curve.
-
Plot V versus the this compound concentration to determine the EC₅₀.
-
Plot V versus the glucose concentration at different fixed this compound concentrations to determine the effect on Vmax and Km.
-
Caption: Workflow for the in vitro glucokinase activation assay.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol details the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.5% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
Insulin ELISA kit
-
24-well plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets using collagenase digestion followed by Ficoll gradient purification.
-
Culture the isolated islets overnight in a standard cell culture medium to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in a 24-well plate (e.g., 10 islets per well).
-
Wash the islets with KRBB containing low glucose.
-
Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBB with either low glucose, high glucose, or high glucose plus varying concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the number of islets or total protein content.
-
Plot the insulin secretion versus the this compound concentration to determine the dose-response relationship.
-
Caption: Workflow for the glucose-stimulated insulin secretion (GSIS) assay.
Conclusion
The provided data and protocols offer a robust framework for investigating the dose-response relationship of this compound. The quantitative data clearly demonstrate its efficacy in a dose-dependent manner, both in vitro and in vivo. The detailed protocols for key experiments will enable researchers to consistently and accurately evaluate the pharmacological properties of this compound and other glucokinase activators. These resources are intended to facilitate further research into this important class of therapeutic agents for the treatment of type 2 diabetes.
References
Pharmacokinetics and pharmacodynamics of Piragliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin (RO4389620) is a potent, orally active, small-molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3][4] As a glucokinase activator (GKA), this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver.[2] These actions lead to a dose-dependent reduction in both fasting and postprandial plasma glucose levels in patients with type 2 diabetes mellitus (T2DM). This document provides detailed application notes on the pharmacokinetics and pharmacodynamics of this compound, along with protocols for relevant experimental studies.
Pharmacodynamics
This compound exerts its glucose-lowering effects through a dual mechanism of action, primarily by enhancing the function of glucokinase in both the pancreas and the liver.
Mechanism of Action:
-
Pancreatic β-cells: In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation by this compound leads to increased glucose-stimulated insulin secretion (GSIS). This results in a left-shift of the glucose-dependency curve for insulin secretion, meaning that insulin is released at lower blood glucose concentrations.
-
Hepatocytes: In the liver, this compound's activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis. This leads to a decrease in hepatic glucose output (endogenous glucose production) and an increase in hepatic glucose uptake.
Signaling Pathway of this compound in Pancreatic β-cells
Caption: this compound activates glucokinase in pancreatic β-cells, leading to insulin secretion.
Pharmacodynamic Effects in Patients with Type 2 Diabetes:
This compound has been shown to cause a dose-dependent reduction in plasma glucose levels in both fasting and postprandial states. The primary pharmacodynamic effects observed in clinical studies are summarized below.
| Parameter | Dose | Effect | Reference |
| Fasting Plasma Glucose | 10-200 mg BID | Dose-dependent reduction up to 32.5% | |
| Postprandial Plasma Glucose | 10-200 mg BID | Dose-dependent reduction up to 35.5% | |
| β-cell Function | 25 mg and 100 mg | Dose-dependent increase | |
| Endogenous Glucose Output (Fasting) | 25 mg and 100 mg | Dose-dependent decrease | |
| Whole-body Glucose Use (Fasting) | 25 mg and 100 mg | Dose-dependent increase | |
| Glucose-Stimulated Insulin Secretion | 25 mg and 100 mg | Dose-dependent improvement |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by dose-proportional exposure and no significant accumulation with multiple dosing.
Summary of Pharmacokinetic Parameters:
| Parameter | Value | Conditions | Reference |
| Absorption | |||
| Food Effect | No appreciable effect | ||
| Distribution | |||
| Protein Binding | High | Preclinical data | |
| Metabolism | |||
| Primary Pathway | Oxidative metabolism via CYP450 | Preclinical data | |
| Excretion | |||
| Not detailed in provided results | |||
| Linearity | |||
| Exposure (AUC) | Dose-proportional | Multiple ascending doses (10-200 mg BID) | |
| Accumulation | Not appreciable | Multiple doses |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Glucose Tolerance in Patients with T2DM
This protocol is based on a Phase Ib, randomized, double-blind, placebo-controlled, crossover trial design.
Objective: To evaluate the effect of single doses of this compound on glucose tolerance and insulin secretion in patients with mild type 2 diabetes.
Experimental Workflow
Caption: Crossover study design to assess this compound's effect on glucose tolerance.
Materials:
-
This compound (25 mg and 100 mg doses) and matching placebo
-
75g oral glucose solution
-
Standard equipment for blood sampling and processing
-
Assay kits for plasma glucose, insulin, and C-peptide
Procedure:
-
Patient Selection: Recruit volunteer ambulatory patients with mild type 2 diabetes.
-
Study Design: Employ a randomized, double-blind, three-way crossover design. Each patient will participate in three study periods, separated by a washout period of at least 14 days.
-
Treatment Administration: In each study period, administer a single oral dose of placebo, 25 mg this compound, or 100 mg this compound.
-
Oral Glucose Tolerance Test (OGTT):
-
Two hours after drug administration, perform a standard 75g OGTT.
-
Collect blood samples at baseline (pre-dose and pre-OGTT) and at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after the glucose load.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma samples for glucose, insulin, and C-peptide concentrations using validated assays.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for glucose, insulin, and C-peptide for each treatment period.
-
Compare the results from the this compound treatment periods to the placebo period using appropriate statistical methods (e.g., ANOVA for crossover design).
-
Safety and Tolerability
In clinical studies, this compound was generally well-tolerated. The most frequently reported adverse event was mild to moderate hypoglycemia, which was dose-limiting. These hypoglycemic events were transient and resolved after the intake of sugar-containing drinks or meals. No other significant safety concerns were raised in the short-term studies. However, some studies have noted a potential for increased risk of hypoglycemia with glucokinase activators.
Drug Interactions
A study investigating the co-administration of this compound and glyburide, a sulfonylurea, found an enhanced glucose-lowering effect compared to either drug alone. This suggests a potential for a pharmacodynamic interaction, warranting further investigation for optimal dose combinations. Another study showed no clinically relevant pharmacokinetic interaction between this compound and simvastatin, both of which are substrates of CYP3A.
Conclusion
This compound is a glucokinase activator with a clear pharmacodynamic effect on glucose metabolism, leading to significant reductions in plasma glucose in patients with type 2 diabetes. Its pharmacokinetic profile supports a predictable dose-response relationship. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound and other glucokinase activators. Researchers should pay close attention to the potential for hypoglycemia when designing and conducting studies with this class of compounds.
References
- 1. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Piragliatin in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Piragliatin in human plasma. The described method is crucial for pharmacokinetic and toxicokinetic studies in the drug development process. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The method has been hypothetically validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction
This compound is a novel glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus. It works by enhancing glucose-stimulated insulin secretion from pancreatic beta-cells and suppressing hepatic glucose production. To accurately assess its pharmacokinetic profile and ensure patient safety during clinical trials, a reliable and validated bioanalytical method for its quantification in plasma is essential. While specific, publicly available protocols for this compound are scarce, this application note provides a representative LC-MS/MS method developed based on established principles for the analysis of small molecule drugs in biological matrices.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions
A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The transitions for this compound and the internal standard were monitored using multiple reaction monitoring (MRM).
Sample Preparation
Plasma samples were prepared using a protein precipitation method. A small volume of plasma was mixed with acetonitrile containing the internal standard. After vortexing and centrifugation, the supernatant was diluted and injected into the LC-MS/MS system.
Method Validation
The method was hypothetically validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, following international guidelines.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the validated LC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ (1 ng/mL) | ± 15% | < 15% |
| Low QC (3 ng/mL) | ± 10% | < 10% |
| Mid QC (100 ng/mL) | ± 10% | < 10% |
| High QC (800 ng/mL) | ± 10% | < 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 110% | 90 - 110% |
| Internal Standard | 85 - 110% | 90 - 110% |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 8 hours | 90 - 110% |
| Freeze-Thaw | 3 cycles | 90 - 110% |
| Long-term (-80°C) | 30 days | 90 - 110% |
Protocols
Protocol 1: Standard and Quality Control (QC) Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.
-
Spiking: Spike the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (1, 3, 100, 800 ng/mL).
Protocol 2: Plasma Sample Preparation
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a new tube.
-
Dilution: Add 200 µL of ultrapure water.
-
Injection: Inject 10 µL of the final solution into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical relationship of method development and validation.
Application Notes and Protocols for Evaluating Piragliatin's Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose metabolism, respectively.[3][4] this compound enhances the activity of glucokinase, leading to a dose-dependent reduction of glucose levels in both fasting and fed states.[3] This effect is primarily mediated through a generalized enhancement of β-cell function and changes in glucose turnover.
These application notes provide detailed protocols for essential cell-based assays to characterize the pharmacological effects of this compound and other glucokinase activators (GKAs) in vitro. The described assays are fundamental for screening and characterizing the potency and efficacy of GKAs in relevant cell models.
Glucokinase Activation Assay
This assay directly measures the ability of this compound to enhance the enzymatic activity of glucokinase.
Signaling Pathway of Glucokinase Activation
Caption: Glucokinase activation by this compound.
Experimental Protocol: Fluorometric Glucokinase Activity Assay
This protocol is adapted from commercially available glucokinase activity assay kits.
Materials:
-
Recombinant human glucokinase
-
This compound (or other GKAs)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT)
-
Glucose
-
ATP
-
MgCl₂
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Fluorescent probe (e.g., Resorufin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare working solutions of all reagents in Assay Buffer.
-
Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing Assay Buffer, MgCl₂, ATP, NADP+, G6PDH, and the fluorescent probe.
-
Compound Addition: Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Enzyme Addition: Add recombinant glucokinase to each well to a final concentration of approximately 15 nM.
-
Initiate Reaction: Start the reaction by adding glucose to the wells.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence kinetically over 30-60 minutes (Excitation/Emission ~535/587 nm). The rate of increase in fluorescence is proportional to the rate of NADPH generation, which reflects glucokinase activity.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot V₀ against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Data Presentation
| Compound | EC₅₀ (nM) for Glucokinase Activation |
| This compound | 393 |
| RO-281675 (Standard) | 382 |
| Compound A | 632 |
| Compound B | 516 |
Note: The data for compounds A and B are from a comparative study and are included for context.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This assay evaluates the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose. MIN6 cells are a commonly used mouse insulinoma cell line for this purpose.
Experimental Workflow: GSIS Assay
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Experimental Protocol: GSIS Assay
Materials:
-
MIN6 cells (passages 25-40)
-
DMEM with 25 mM glucose, 15% FBS, and other supplements
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose stock solution
-
This compound
-
Insulin ELISA kit
-
BCA Protein Assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed MIN6 cells in 96-well plates and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 1-3 mM) for 1-2 hours at 37°C.
-
Stimulation: Discard the pre-incubation buffer and wash the cells once with glucose-free KRBH. Add KRBH containing either a low (e.g., 3 mM) or high (e.g., 16.7 mM) glucose concentration, with or without varying concentrations of this compound.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Cell Lysis: Lyse the cells in each well and determine the total protein content using a BCA assay.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin concentration to the total protein content for each well. Plot the normalized insulin secretion against the this compound concentration to determine the EC₅₀ at both low and high glucose conditions.
Data Presentation
Representative data for a glucokinase activator (GKA) in MIN6 cells.
| GKA Conc. (nM) | Insulin Secretion at 3 mM Glucose (ng/mg protein/hr) | Insulin Secretion at 10 mM Glucose (ng/mg protein/hr) |
| 0 (Vehicle) | 5.2 ± 0.4 | 25.8 ± 2.1 |
| 10 | 6.1 ± 0.5 | 35.2 ± 2.9 |
| 30 | 7.5 ± 0.6 | 48.9 ± 3.5 |
| 100 | 10.2 ± 0.9 | 65.1 ± 4.2 |
| 300 | 15.8 ± 1.3 | 78.5 ± 5.1 |
| 1000 | 16.5 ± 1.4 | 80.2 ± 5.5 |
| EC₅₀ (nM) | ~150 | ~45 |
Note: This is representative data based on the effects of a similar GKA, as specific public data for this compound in this assay is limited.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay assesses the effect of this compound on glucose uptake in insulin-sensitive cells like adipocytes. 3T3-L1 cells are a well-established murine pre-adipocyte cell line that can be differentiated into mature adipocytes.
Logical Relationship of Glucose Uptake Assay
Caption: Logical flow of the glucose uptake assay in adipocytes.
Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM (serum-free)
-
PBS (Phosphate Buffered Saline)
-
Insulin
-
This compound
-
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
24- or 48-well plates
Procedure:
-
Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.
-
Serum Starvation: Serum-starve the differentiated adipocytes in DMEM for 2-4 hours.
-
Pre-treatment: Wash the cells with PBS and then incubate with serum-free DMEM containing varying concentrations of this compound or vehicle for 30 minutes.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes to stimulate glucose uptake.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 10-15 minutes.
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Measurement:
-
For radioactive 2-DG: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent 2-NBDG: Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the total protein content. Plot the normalized glucose uptake against the this compound concentration.
Data Presentation
Representative data for a compound enhancing insulin-stimulated glucose uptake in 3T3-L1 adipocytes.
| Treatment | Glucose Uptake (pmol/mg protein/min) | Fold Increase over Basal |
| Basal (No Insulin) | 15.2 ± 1.8 | 1.0 |
| Insulin (100 nM) | 78.5 ± 6.3 | 5.2 |
| Insulin + this compound (100 nM) | 92.3 ± 7.1 | 6.1 |
| Insulin + this compound (300 nM) | 105.6 ± 8.5 | 7.0 |
| Insulin + this compound (1000 nM) | 115.1 ± 9.2 | 7.6 |
Note: This is representative data, as specific public data for this compound in this assay is limited. The effect of GKAs on adipocyte glucose uptake may be indirect and less pronounced than in hepatocytes or β-cells.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound and other glucokinase activators. By quantifying the direct enzymatic activation, the potentiation of glucose-stimulated insulin secretion, and the effects on glucose uptake, researchers can effectively characterize the pharmacological profile of these compounds and advance the development of novel therapeutics for type 2 diabetes.
References
- 1. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of distinct P2Y receptor subtypes stimulates insulin secretion in MIN6 mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Piragliatin's Impact on Glucokinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake, respectively.[1] Dysregulation of glucokinase activity is associated with metabolic disorders, including type 2 diabetes. Piragliatin (RO4389620) is a potent, small-molecule allosteric activator of glucokinase (GKA) that has been investigated for its potential as a therapeutic agent for type 2 diabetes.[2][3] this compound enhances the catalytic activity of glucokinase, leading to increased glucose phosphorylation and subsequent downstream metabolic effects. This document provides detailed application notes and protocols for measuring the impact of this compound on glucokinase activity.
This compound is classified as a mixed-type glucokinase activator, meaning it both increases the maximal velocity (Vmax) of the enzyme and enhances its affinity for glucose (reduces the S0.5 or Km for glucose).[2] Preclinical studies have demonstrated that this compound augments glucose-stimulated insulin secretion in human islets and improves glucose tolerance in animal models.[4] Clinical trials in patients with type 2 diabetes have shown that this compound causes a dose-dependent reduction in both fasting and postprandial plasma glucose levels.
Data Presentation: Impact of this compound on Glucokinase Activity
The following tables summarize the quantitative effects of this compound on glucokinase activity and its clinical pharmacodynamic outcomes.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value | Conditions | Source |
| EC50 | 393 nM | In vitro enzyme assay | N/A |
| Vmax Increase | From 10.6 µM to 17.9 µM | In the presence of 110 µM this compound |
EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect on glucokinase activity. Vmax (Maximum velocity) represents the maximum rate of the enzymatic reaction.
Table 2: Clinical Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes
| Parameter | Dose of this compound | Observation | Source |
| Fasting Plasma Glucose | 100 mg and 200 mg (twice daily) | Dose-dependent reduction up to 32.5% | |
| Postprandial Plasma Glucose | 100 mg and 200 mg (twice daily) | Dose-dependent reduction up to 35.5% | |
| β-cell Function | 25 mg and 100 mg | Dose-dependent increase in both fasting and fed states | |
| Endogenous Glucose Output | 25 mg and 100 mg | Dose-dependent fall in the fasting state | |
| Glucose Utilization | 25 mg and 100 mg | Dose-dependent rise in the fasting state |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on glucokinase activity.
Protocol for Determining the EC50 of this compound on Glucokinase Activity
This protocol describes a coupled enzymatic assay using a fluorometric readout to determine the concentration of this compound required to activate glucokinase by 50% of its maximum capacity.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Resazurin (or other suitable fluorescent probe)
-
Diaphorase
-
96-well black microplates
-
Microplate reader with fluorescence detection (Ex/Em = 530-560 nm / 590 nm for Resorufin)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 100 µM).
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of D-Glucose (at the approximate Km of glucokinase, e.g., 5-8 mM), ATP (e.g., 1 mM), NADP⁺ (e.g., 1 mM), G6PDH (e.g., 1 U/mL), Resazurin (e.g., 50 µM), and Diaphorase (e.g., 1 U/mL).
-
Prepare a solution of recombinant human glucokinase in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of each this compound dilution (or vehicle control) to the wells of a 96-well plate.
-
Add the glucokinase solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence signal kinetically for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit time) for each this compound concentration.
-
Plot the reaction rates against the corresponding this compound concentrations.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol for Determining the Effect of this compound on Glucokinase Kinetic Parameters (Km and Vmax)
This protocol outlines a spectrophotometric assay to determine the Michaelis-Menten kinetic parameters of glucokinase in the absence and presence of this compound.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., 60 mM Tris-HCl, pH 9.0, 20 mM MgCl₂)
-
D-Glucose (a range of concentrations, e.g., 0.5 mM to 50 mM)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Prepare fixed concentrations of this compound in assay buffer (e.g., a low and a high concentration relative to its EC50).
-
Prepare a series of D-Glucose solutions in assay buffer with varying concentrations.
-
Prepare a reaction mixture containing assay buffer, ATP (e.g., 4 mM), NADP⁺ (e.g., 0.9 mM), and G6PDH (e.g., 10 units/mL).
-
Prepare a solution of recombinant human glucokinase in assay buffer.
-
-
Assay Protocol:
-
For each this compound concentration (including a vehicle control), set up a series of reactions with varying glucose concentrations.
-
In each well or cuvette, add the glucose solution, the this compound solution (or vehicle), and the reaction mixture.
-
Pre-incubate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding the glucokinase solution.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each glucose concentration at each this compound concentration.
-
Plot V₀ against the glucose concentration for each this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for glucokinase in the absence and presence of this compound. A Lineweaver-Burk plot can also be used for visualization.
-
Visualizations
Signaling Pathway of Glucokinase Activation
Caption: Mechanism of this compound-mediated glucokinase activation.
Experimental Workflow for Determining Glucokinase Activity
Caption: General workflow for measuring glucokinase activity.
Logical Relationship of this compound's Effects
Caption: this compound's physiological effects cascade.
References
Troubleshooting & Optimization
Piragliatin Development: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information regarding the discontinuation of the clinical development of Piragliatin (RO4389620), a glucokinase activator (GKA) formerly under investigation for the treatment of Type 2 Diabetes Mellitus. The following frequently asked questions (FAQs), troubleshooting guides, and experimental details are compiled from available clinical trial data and publications to assist researchers in understanding the challenges encountered during its development.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
A1: this compound was designed as a small-molecule activator of glucokinase (GK), a key enzyme in glucose metabolism. By allosterically activating GK in the pancreas and liver, it aimed to enhance glucose-stimulated insulin secretion from pancreatic β-cells and increase hepatic glucose uptake and glycogen synthesis. This dual action was intended to lower blood glucose levels in patients with Type 2 Diabetes.
Q2: What were the main reasons for the discontinuation of this compound's clinical development?
A2: The development of this compound was halted primarily due to safety concerns that emerged during Phase II clinical trials. The two principal issues were:
-
Hepatotoxicity (Liver Toxicity): Long-term administration of this compound was associated with an increased risk of liver damage. This was linked to the metabolic pathway of the drug.
-
High Incidence of Hypoglycemia: As with other glucokinase activators, this compound demonstrated a significant risk of causing hypoglycemia (abnormally low blood sugar). This was identified as a dose-limiting adverse event.[1]
Q3: Is there specific clinical trial data available that led to the termination of the program?
A3: A Phase II clinical study, identified as NCT00266240, reportedly revealed evidence of liver toxicity with long-term use of this compound.[2][3] While the full, detailed results of this pivotal trial have not been formally published, the findings were significant enough to lead to the cessation of the development program.
Q4: What is the proposed mechanism for this compound-induced liver toxicity?
A4: The hepatotoxicity of this compound is believed to be linked to its chemical structure. Specifically, the metabolization of its cyclopentanone group into an alcohol in the liver was identified as a potential cause of liver toxicity.[4] Preclinical studies in rats with a metabolite of this compound led to the development of hepatic lipidosis.[5]
Troubleshooting Unforeseen Experimental Results
This section addresses potential issues researchers might encounter when studying similar glucokinase activators, based on the experiences with this compound.
Issue 1: Unexpectedly high rates of hypoglycemia in preclinical models.
-
Possible Cause: Overstimulation of pancreatic glucokinase can lead to excessive insulin secretion that is not appropriately regulated by blood glucose levels. This is a known class effect of potent, dual-acting glucokinase activators.
-
Troubleshooting:
-
Re-evaluate the dose-response curve to identify a narrower therapeutic window.
-
Investigate intermittent dosing strategies to mitigate continuous GK activation.
-
Consider the development of hepato-selective GKAs, which are designed to minimize the effect on pancreatic insulin secretion and thus reduce the risk of hypoglycemia.
-
Issue 2: Elevated liver enzymes (ALT/AST) in animal studies.
-
Possible Cause: The chemical structure of the compound or its metabolites may be inherently hepatotoxic. For this compound, the cyclopentanone moiety was implicated.
-
Troubleshooting:
-
Conduct thorough metabolic profiling of the compound to identify potentially toxic metabolites.
-
Perform structure-activity relationship (SAR) studies to modify the chemical scaffold and remove the toxicophore while retaining efficacy.
-
In long-term animal studies, include comprehensive histopathological analysis of liver tissue to detect early signs of steatosis or other damage.
-
Issue 3: Loss of glycemic control over time in chronic studies.
-
Possible Cause: The sustained, chronic activation of glucokinase in pancreatic β-cells may lead to glucolipotoxicity, resulting in impaired function and a decline in glucose-responsive insulin secretion over time. Some clinical trials with other GKAs, such as AZD1656 and MK-0941, showed a loss of efficacy after several months.
-
Troubleshooting:
-
Evaluate β-cell function in long-term animal models using techniques like hyperglycemic clamps.
-
Explore combination therapies with agents that may protect β-cell function.
-
Investigate dosing regimens that allow for periods of rest for the β-cells, potentially avoiding the negative consequences of continuous overstimulation.
-
Quantitative Data Summary
The following tables summarize the key adverse events associated with glucokinase activators as a class, as specific quantitative data from the pivotal this compound Phase II trial is not publicly available.
| Adverse Event | Risk Ratio (GKAs vs. Placebo) | 95% Confidence Interval | Key Considerations |
| Hypoglycemia | 1.81 | 1.35 to 2.42 | This was a significant and dose-limiting concern for this compound. |
| Hyperlipidemia | 1.532 | 1.071–2.189 | An increased risk of elevated lipids has been observed with some GKAs. |
| Elevated ALT | WMD = 4.146 U/L | 2.339 to 5.988 U/L | Liver enzyme elevations are a key indicator of potential hepatotoxicity. |
| Elevated AST | WMD = 4.26 U/L | 3.574 to 5.477 U/L | Consistent with ALT findings, indicating potential liver stress or damage. |
WMD: Weighted Mean Difference
Experimental Protocols & Methodologies
1. Assessment of β-cell Function and Glucose Fluxes (as conducted in a this compound Phase Ib study)
-
Objective: To determine the effect of this compound on β-cell function and glucose turnover.
-
Methodology: A randomized, double-blind, placebo-controlled crossover trial was conducted in patients with mild Type 2 Diabetes.
-
Participants: Received single doses of placebo, 25 mg this compound, or 100 mg this compound on separate occasions.
-
Procedure: An oral glucose tolerance test (OGTT) was performed. A dual-tracer dilution technique (intravenous [6,6-2H]-glucose and oral [1-2H]-glucose) was used to measure glucose fluxes.
-
Endpoints: Plasma glucose, insulin, and C-peptide concentrations were measured. Mathematical modeling was used to assess β-cell function, including the static and dynamic control of insulin secretion.
-
2. In Vivo Assessment of Hepatic Steatosis in Rodent Models
-
Objective: To evaluate the potential of a glucokinase activator to induce fatty liver.
-
Methodology:
-
Model: Use of a diet-induced obese mouse or rat model (e.g., C57BL/6J mice on a high-fat diet).
-
Treatment: Chronic administration of the GKA at various doses.
-
Endpoints:
-
Measurement of plasma and hepatic triglycerides and free fatty acids.
-
Histopathological examination of liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O to visualize lipid accumulation.
-
Gene expression analysis (qPCR) of key lipogenic enzymes in the liver.
-
-
Visualizations
Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.
Caption: Logical flow leading to the discontinuation of this compound development.
References
- 1. Effects of this compound, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endorama.gr [endorama.gr]
Technical Support Center: Piragliatin and Hepatic Lipidosis in Animal Models
Disclaimer: The following information is for research purposes only and is intended for use by qualified professionals. The available scientific literature does not contain detailed studies demonstrating the consistent induction of hepatic lipidosis by piragliatin in animal models. The precursor to this compound was associated with this effect, a characteristic that this compound was specifically designed to mitigate.[1][2] However, as a member of the glucokinase activator (GKA) class of compounds, which have been associated with alterations in hepatic lipid metabolism, careful monitoring for potential hepatic lipidosis during preclinical studies with this compound is warranted.[1]
This guide provides troubleshooting advice and frequently asked questions based on general principles of drug-induced hepatic steatosis and the known mechanisms of glucokinase activators.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism behind GKA-induced hepatic lipidosis?
A1: Glucokinase (GK) activation in the liver increases the flux of glucose through glycolysis.[3] This can lead to an increase in the precursors for de novo lipogenesis (fatty acid synthesis). Specifically, activation of GK can lead to the induction of key lipogenic transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[1] These transcription factors upregulate the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).
Q2: Are there established doses of this compound for inducing hepatic lipidosis in animal models?
A2: There are no specific, publicly available protocols or established doses of this compound for the explicit purpose of inducing hepatic lipidosis. A precursor to this compound was reported to cause reversible hepatic lipidosis in repeat-dose toxicology studies. For this compound itself, researchers should refer to preclinical pharmacokinetic and pharmacodynamic studies to determine appropriate dose ranges for their specific animal model and experimental goals, while being vigilant for signs of hepatic steatosis.
Q3: What are the key indicators of hepatic lipidosis that I should monitor in my animal studies?
A3: Key indicators include:
-
Gross observation: Enlarged, pale, and friable liver.
-
Histopathology: Micro- and macrovesicular steatosis observed with Hematoxylin and Eosin (H&E) staining, and confirmed with Oil Red O staining for neutral lipids.
-
Biochemical analysis: Increased liver triglyceride content, and potentially elevated plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Physical changes: Unexpected changes in body weight or liver-to-body weight ratio.
Q4: What animal models are suitable for studying potential drug-induced hepatic lipidosis?
A4: Common rodent models for studying hepatic steatosis include:
-
Diet-induced models: Mice or rats fed a high-fat, high-sugar, or high-cholesterol diet.
-
Genetic models: Genetically obese and diabetic models such as db/db or ob/ob mice, and Zucker diabetic fatty (ZDF) rats. These models have altered lipid metabolism that may make them more susceptible to drug-induced hepatic lipidosis.
Troubleshooting Guides
Issue 1: Unexpectedly High Variability in Liver Triglyceride Levels
-
Possible Cause 1: Inconsistent Dosing or Diet.
-
Troubleshooting: Ensure precise and consistent administration of this compound. If using a diet-induced model, ensure all animals have equal access to and consumption of the specialized diet. Monitor food intake.
-
-
Possible Cause 2: Variation in Animal Health.
-
Troubleshooting: Monitor animals for any signs of illness or stress, as this can impact metabolism. Ensure a consistent and low-stress environment.
-
-
Possible Cause 3: Inconsistent Sample Collection and Processing.
-
Troubleshooting: Standardize the time of day for sample collection, as diurnal cycles can affect lipid metabolism. Ensure liver tissue is collected from the same lobe for all animals and is immediately flash-frozen and stored at -80°C until analysis.
-
Issue 2: Discrepancy Between Histological Findings and Biochemical Data
-
Possible Cause 1: Sampling Error in Histology.
-
Troubleshooting: Hepatic steatosis can be heterogeneously distributed. Ensure that multiple lobes of the liver are sampled for histological analysis to get a representative picture.
-
-
Possible Cause 2: Subcellular Localization of Lipids.
-
Troubleshooting: Standard triglyceride quantification assays measure total triglycerides. Histology can differentiate between microvesicular and macrovesicular steatosis, which may have different pathological implications. Correlate the type of steatosis with the quantitative data.
-
-
Possible Cause 3: Timing of Assessment.
-
Troubleshooting: Changes in liver enzymes and triglyceride levels may precede or follow observable histological changes. Consider a time-course study to understand the dynamics of these changes.
-
Quantitative Data Presentation
Note: The following tables present hypothetical data and data from studies on related compounds (e.g., other insulin sensitizers) to illustrate how to structure and present findings. No direct quantitative data from this compound-induced hepatic lipidosis studies in animal models is currently available in the public domain.
Table 1: Hypothetical Effects of this compound on Key Parameters in a Rodent Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group (Dose X mg/kg) | % Change |
| Body Weight (g) | 350 ± 25 | 365 ± 30 | +4.3% |
| Liver Weight (g) | 12.5 ± 1.0 | 15.0 ± 1.5 | +20% |
| Liver/Body Weight Ratio | 0.036 ± 0.003 | 0.041 ± 0.004 | +13.9% |
| Liver Triglycerides (mg/g) | 25 ± 5 | 75 ± 15 | +200% |
| Plasma ALT (U/L) | 40 ± 8 | 85 ± 20 | +112.5% |
| Plasma AST (U/L) | 60 ± 10 | 130 ± 25** | +116.7% |
| Plasma Triglycerides (mg/dL) | 100 ± 20 | 150 ± 30* | +50% |
| Plasma Cholesterol (mg/dL) | 80 ± 15 | 95 ± 20 | +18.75% |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.
Table 2: Sample Data from a Study on Pioglitazone (a PPARγ agonist) in a Rat Model of NAFLD
| Parameter | Control Group (Normal Diet) | High-Fat Diet (HFD) Group | HFD + Pioglitazone Group |
| Liver Index | Lower | Significantly Increased | Significantly Decreased vs. HFD |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| Serum AST (U/L) | Normal | Significantly Increased | Decreased vs. HFD |
| Serum ALP (U/L) | Normal | Significantly Increased | Significantly Decreased vs. HFD |
| HOMA-IR | Lower | Significantly Increased | Significantly Decreased vs. HFD |
This table illustrates the type of data that should be collected and compared in studies investigating drug effects on hepatic steatosis.
Experimental Protocols
Induction of Hepatic Steatosis (General Protocol for High-Fat Diet Model)
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dietary Intervention:
-
Control Group: Feed a standard chow diet.
-
Experimental Group: Feed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-16 weeks to induce obesity and hepatic steatosis.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle daily via oral gavage at the desired dose(s). The treatment period should be determined based on the study objectives.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Termination: At the end of the study, fast animals overnight, collect blood via cardiac puncture under anesthesia, and then perfuse the liver with saline before excision.
-
Sample Processing:
-
Weigh the liver.
-
Take sections from the largest lobe for histology and fix in 10% neutral buffered formalin.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical analysis.
-
Quantification of Liver Triglycerides
-
Tissue Homogenization: Homogenize a known weight of frozen liver tissue (approx. 50-100 mg) in a suitable buffer (e.g., isopropanol).
-
Lipid Extraction: Extract total lipids using a standard method, such as the Folch or Bligh-Dyer method.
-
Triglyceride Assay:
-
Use a commercial colorimetric or fluorometric triglyceride quantification kit.
-
Re-suspend the dried lipid extract in the assay buffer.
-
Follow the manufacturer's instructions, which typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a reaction that produces a detectable signal.
-
Measure the absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.
-
Normalize the results to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver).
-
Histopathological Analysis (Oil Red O Staining)
-
Tissue Preparation:
-
Embed formalin-fixed liver tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut frozen sections at a thickness of 8-10 µm using a cryostat.
-
-
Staining Procedure:
-
Air dry the sections on slides.
-
Fix the sections in 10% formalin.
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15-20 minutes.
-
Rinse with 60% isopropanol to remove excess stain.
-
Counterstain the nuclei with hematoxylin.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Neutral lipids (triglycerides) will appear as red droplets.
-
Assess the degree and type (microvesicular vs. macrovesicular) of steatosis.
-
Mandatory Visualizations
Caption: Potential signaling pathway of this compound-induced hepatic lipogenesis.
Caption: General experimental workflow for assessing hepatic lipidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Piragliatin Research: A Technical Support Guide
For researchers and scientists engaged in the study of Piragliatin, this guide provides essential information regarding adverse effects observed in clinical trials. It offers troubleshooting advice and frequently asked questions to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a glucokinase activator. Glucokinase (GK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] By activating GK, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver.[1][2] This dual action leads to a dose-dependent reduction in both fasting and postprandial plasma glucose levels.[3]
Q2: What are the most commonly reported adverse effects of this compound in clinical trials?
A2: The most frequently observed adverse event in clinical studies was headache. Mild to moderate hypoglycemia was also a notable dose-limiting adverse event, which was typically manageable with the intake of sugar-containing drinks or meals.
Q3: Were there any serious adverse events that led to the discontinuation of this compound's development?
A3: Yes, concerns about potential long-term safety issues were a primary reason for the cessation of its development. These included the risk of liver toxicity, specifically hepatic lipidosis (fatty liver), and hypertriglyceridemia. In preclinical studies, a metabolite of this compound was found to cause hepatic lipidosis in rats.
Q4: Is there a risk of cardiovascular side effects with this compound?
A4: One patient in a clinical trial exhibited a QTc interval change from baseline ECG greater than 60 msec after taking a 25 mg dose of this compound. However, this was not observed at the higher 100 mg dose in the same patient. While this was an isolated event, it suggests that cardiovascular monitoring should be a consideration in experimental protocols.
Troubleshooting Guide
Issue: Unexpected Hypoglycemia in an Animal Model
-
Possible Cause 1: Dose-Related Effect. this compound's glucose-lowering effect is dose-dependent. The administered dose may be too high for the specific animal model or its metabolic state.
-
Troubleshooting Steps:
-
Review the dosing regimen and consider a dose-response study to determine the optimal therapeutic window for your model.
-
Ensure consistent feeding schedules and access to food, as fasting can exacerbate the hypoglycemic effects.
-
Implement regular blood glucose monitoring to anticipate and manage hypoglycemic events. For safety, if blood glucose falls below a predetermined threshold (e.g., <4.0 mM), a glucose infusion should be initiated.
-
Issue: Elevated Liver Enzymes or Evidence of Hepatic Steatosis in Tissue Samples
-
Possible Cause 1: Glucokinase Activation in the Liver. The mechanism of action of this compound involves the activation of hepatic glucokinase, which can lead to an accumulation of triglycerides in the liver.
-
Troubleshooting Steps:
-
Incorporate regular monitoring of liver function tests (e.g., ALT, AST) in your experimental protocol.
-
At the end of the study, perform histological analysis of liver tissue to assess for steatosis.
-
Consider measuring plasma triglyceride levels, as hypertriglyceridemia has been associated with glucokinase activators.
-
Quantitative Data from Clinical Trials
Table 1: Incidence of Headache
| Treatment Group | Number of Patients Reporting Headache |
| Placebo | 2 |
| This compound 25 mg | 3 |
| This compound 100 mg | 3 |
Data from a phase Ib randomized, double-blind, placebo-controlled crossover trial in 15 patients with mild type 2 diabetes.
Experimental Protocols
Protocol: Assessment of Glycemic Control in a Rodent Model of Type 2 Diabetes
-
Animal Model: Utilize a validated rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study.
-
Blood Glucose Monitoring:
-
Measure fasting blood glucose levels at baseline and at regular intervals throughout the study (e.g., weekly). Collect blood via tail vein sampling.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period. After an overnight fast, administer a standard glucose load (e.g., 2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Data Analysis: Analyze changes in fasting blood glucose and the area under the curve (AUC) for the OGTT to assess the efficacy of this compound.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Piragliatin Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Piragliatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this glucokinase activator.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the three-step synthesis of this compound.
Step 1: Photocatalytic Aryl Alkylation
Reaction: Coupling of an aryl halide with a cyclopentyl derivative and an acrylate.
| Parameter | Recommended Range | Notes |
| Catalyst Loading (Nickel) | 1-5 mol% | Higher loading may increase reaction rate but also cost and potential for side reactions. |
| Photocatalyst Loading | 0.5-2 mol% | Ensure sufficient light penetration by using an appropriate reaction vessel. |
| Solvent | Anhydrous, degassed organic solvent (e.g., THF, Dioxane) | Oxygen can quench the excited state of the photocatalyst. |
| Light Source | 390-500 nm (e.g., violet or blue LEDs) | Wavelength should match the absorption maximum of the photocatalyst. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Q1: The aryl alkylation reaction is not proceeding or is very slow. What are the common causes?
A1: Low reactivity in the photocatalytic step can be due to several factors:
-
Poor Quality of Reagents: Ensure all reagents, especially the solvent, are anhydrous and degassed. Oxygen can quench the photocatalyst.
-
Inactive Catalyst: The nickel catalyst or photocatalyst may have degraded. Use freshly opened or properly stored catalysts.
-
Insufficient Light: The light source may not be powerful enough, or the reaction vessel may be blocking light penetration. Ensure the reaction is well-illuminated.
-
Incorrect Wavelength: The light source's wavelength must overlap with the photocatalyst's absorption spectrum.
Q2: I am observing the formation of significant byproducts in the first step. What are they and how can I minimize them?
A2: Common byproducts in nickel-catalyzed cross-coupling reactions include homocoupling of the aryl halide and reduction of the aryl halide. To minimize these:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to side reactions.
-
Optimize Ligand: The choice of ligand for the nickel catalyst is crucial. A different ligand may improve selectivity.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the desired reaction.
Step 2: Ester Hydrolysis
Reaction: Hydrolysis of the methyl ester intermediate to the corresponding carboxylic acid.
| Parameter | Recommended Reagent | Solvent System | Temperature |
| Hydrolysis | Lithium Hydroxide (LiOH) | THF/Water | Room Temperature |
Q3: The hydrolysis of the ester is incomplete, even after prolonged reaction time. What can I do?
A3: Incomplete hydrolysis of this potentially sterically hindered ester is a common challenge.[1] Consider the following:
-
Increase Equivalents of Base: Use a larger excess of lithium hydroxide (e.g., 5 equivalents) to drive the reaction to completion.[2]
-
Improve Solubility: If the ester is not fully dissolved, the reaction will be slow. Adding more THF as a co-solvent can improve solubility.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.
-
Alternative Base: In some cases, potassium hydroxide (KOH) may be more effective.
Q4: How do I effectively work up the reaction to isolate the carboxylic acid?
A4: A standard work-up involves:
-
Quenching the reaction with water.
-
Washing with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidifying the aqueous layer to a pH of ~2 with 1M HCl. This will precipitate the carboxylic acid if it is a solid, or allow for its extraction.[3]
-
Extracting the carboxylic acid into an organic solvent like ethyl acetate.
-
Drying the organic layer over anhydrous sodium sulfate, filtering, and removing the solvent under reduced pressure.
Step 3: Amide Coupling
Reaction: Formation of the final amide bond between the carboxylic acid and 2-aminopyrazine.
| Parameter | Reagents | Solvent | Temperature |
| Activation | Oxalyl Chloride, cat. DMF | Anhydrous DCM | 0 °C to Room Temp |
| Coupling | 2-Aminopyrazine, Pyridine | Anhydrous THF | Room Temperature |
Q5: The amide coupling reaction is giving a low yield. What are the critical factors for this step?
A5: Amide coupling with electron-deficient heterocyclic amines like 2-aminopyrazine can be challenging.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. The intermediate acyl chloride is highly moisture-sensitive.
-
Activation of the Carboxylic Acid: Ensure the complete conversion of the carboxylic acid to the acyl chloride. A small amount of DMF catalyzes this reaction.
-
Base: Pyridine is used to neutralize the HCl generated during the reaction. Ensure at least one equivalent is used.
-
Order of Addition: Add the solution of 2-aminopyrazine and pyridine to the freshly prepared acyl chloride solution.
Q6: I am seeing impurities in my final product. What could they be?
A6: Potential impurities in the final step include:
-
Unreacted Carboxylic Acid: If the activation step was incomplete.
-
Side reactions with Oxalyl Chloride: Oxalyl chloride can react with the amine if not completely removed after the activation step.
-
Dimerization: The acyl chloride could potentially react with another molecule of the carboxylic acid to form an anhydride.
Purification Strategy: Column chromatography is typically required to purify the final product. A gradient of ethyl acetate in hexanes is a good starting point for developing a separation method.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoate
-
To a reaction vessel, add the aryl halide (1 equivalent), acrylate (1.5 equivalents), and cyclopentane/cyclopentanone (3 equivalents).
-
Add the photocatalyst (e.g., an iridium complex, 1 mol%) and the nickel catalyst with its ligand (e.g., NiCl2(dme) with a bipyridine ligand, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF).
-
Irradiate the mixture with a 390 nm LED lamp with stirring at room temperature for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic Acid
-
Dissolve the methyl ester intermediate (1 equivalent) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add lithium hydroxide (5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Protocol 3: Synthesis of this compound
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add oxalyl chloride (1.1 equivalents) followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
In a separate flask, dissolve 2-aminopyrazine (2.2 equivalents) and pyridine (2.2 equivalents) in anhydrous THF.
-
Add the amine solution to the freshly prepared acyl chloride solution at room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain this compound.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a glucokinase (GK) activator. GK acts as a glucose sensor in pancreatic β-cells and hepatocytes. By activating GK, this compound enhances glucose-stimulated insulin secretion from β-cells and increases glucose uptake and glycogen synthesis in the liver, thereby lowering blood glucose levels.
Q: What analytical techniques are suitable for monitoring the synthesis and purity of this compound? A:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (RP-HPLC): The primary method for quantitative analysis of reaction conversion and final product purity. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of intermediates, the final product, and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and isolated intermediates.
Q: Are there any known safety concerns with this compound that I should be aware of during handling? A: While detailed toxicological data for handling the pure compound are not readily available, it is known that the development of this compound was halted due to adverse effects in clinical trials, including a risk of hypoglycemia and hepatic lipidosis (fatty liver) linked to a cyclopentyl alcohol metabolite. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Handle the compound in a well-ventilated area.
Visualizations
Caption: Overview of the three-step synthetic workflow for this compound.
Caption: A logical guide for troubleshooting low yields in this compound synthesis.
Caption: Signaling pathway of this compound via glucokinase activation.
References
Technical Support Center: Understanding the Toxicity of Piragliatin Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of Piragliatin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound?
A1: The primary toxicity observed with this compound is hepatotoxicity, specifically characterized by hepatic lipidosis (fatty liver or steatosis).[1][2][3] This adverse effect was a major factor in the discontinuation of its clinical development in phase 2 trials.[1]
Q2: Which metabolites of this compound are responsible for its liver toxicity?
A2: The liver toxicity of this compound is linked to the metabolic reduction of its cyclopentanone group to a cyclopentyl alcohol metabolite.[3] During the development of a precursor to this compound, cyclopentyl keto- and hydroxyl-metabolites were identified and profiled. While a direct causal link for specific named metabolites of this compound (e.g., M1, M2) is not definitively established in the available literature, the formation of these hydroxylated metabolites is considered a key event in the observed hepatotoxicity. An inactive metabolite, designated M4, is formed by cytosolic reductase and can be metabolized back to the parent compound, this compound.
Q3: What other adverse effects have been reported for this compound?
A3: Besides liver toxicity, this compound has been associated with a high risk of hypoglycemia (low blood sugar). Other reported potential risks include lactic acidosis and an increase in plasma triglycerides. A dose-dependent effect on the QTc interval has also been noted, although it was not considered clinically significant in the conducted studies.
Q4: Are there any quantitative data available on the toxicity of this compound metabolites?
Troubleshooting Guides
Issue: Unexpected Hepatotoxicity Observed in In Vitro/In Vivo Experiments
Possible Cause 1: Formation of Toxic Metabolites
-
Troubleshooting Steps:
-
Confirm Metabolic Competence: Ensure that the in vitro system (e.g., hepatocytes, liver microsomes) is metabolically active and capable of phase I and phase II drug metabolism.
-
Metabolite Identification: Use analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites of this compound formed in your experimental system. Focus on detecting the presence of hydroxylated cyclopentyl metabolites.
-
Assess Reactive Metabolites: Conduct assays to screen for the formation of reactive metabolites that can covalently bind to cellular macromolecules. (See Experimental Protocols section).
-
Possible Cause 2: Disruption of Hepatic Lipid Metabolism
-
Troubleshooting Steps:
-
Lipid Accumulation Assay: Quantify lipid accumulation in hepatocytes treated with this compound or its suspected metabolites using methods like Oil Red O staining or Nile Red staining followed by fluorometry.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., PPARα, CPT1A) using quantitative real-time PCR (qRT-PCR) or RNA sequencing. An upregulation of lipogenic genes has been associated with glucokinase activators.
-
Issue: Hypoglycemic Events in Animal Studies
Possible Cause: Overstimulation of Glucokinase
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine the therapeutic index of this compound in your animal model.
-
Blood Glucose Monitoring: Implement a robust blood glucose monitoring schedule, especially during the initial hours after drug administration, to detect and manage hypoglycemic episodes.
-
Counter-regulatory Hormone Measurement: Measure plasma levels of glucagon and corticosterone to assess the counter-regulatory response to hypoglycemia.
-
Data Summary
Table 1: Summary of this compound and its Metabolites' Toxicities
| Compound/Metabolite | Toxicity Type | Observed Effect | Species | Dosing Information |
| This compound | Hepatotoxicity | Hepatic Lipidosis (Steatosis) | Human, Rat | N/A |
| Hypoglycemia | Dose-dependent reduction in blood glucose | Human | N/A | |
| Other | Increased plasma triglycerides, potential for lactic acidosis | Human | N/A | |
| This compound Metabolite (unspecified) | Hepatotoxicity | Hepatic Lipidosis | Rat | 40, 80, 120 mg/kg/day (oral) for 4 weeks |
| Cyclopentyl Alcohol Metabolite | Hepatotoxicity | Implicated in liver toxicity | Inferred from metabolic pathway | N/A |
| Cyclopentyl Keto- and Hydroxyl-Metabolites | Hepatotoxicity | Profiled during preclinical development | Inferred from precursor studies | N/A |
Experimental Protocols
Assessment of Hepatotoxicity in Cell Culture
-
Objective: To evaluate the potential of this compound and its metabolites to induce liver cell injury.
-
Methodology:
-
Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line (e.g., HepG2, HepaRG) in appropriate media.
-
Treatment: Treat the cells with a range of concentrations of this compound or its synthesized metabolites for 24-72 hours. Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Cytotoxicity Assays:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
ALT/AST Assay: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant.
-
Cell Viability Assay: Assess cell viability using assays such as MTT, MTS, or a live/dead cell staining kit.
-
-
Lipid Accumulation Assay (Oil Red O Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with a filtered Oil Red O solution.
-
Wash and visualize lipid droplets under a microscope.
-
For quantification, elute the dye with isopropanol and measure the absorbance.
-
-
Reactive Metabolite Screening: Glutathione (GSH) Trapping Assay
-
Objective: To detect the formation of electrophilic reactive metabolites of this compound.
-
Methodology:
-
Incubation: Incubate this compound with human liver microsomes or hepatocytes in the presence of NADPH (to initiate metabolism) and a trapping agent, such as reduced glutathione (GSH).
-
Sample Preparation: Stop the reaction by adding a quenching solvent (e.g., acetonitrile). Centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of GSH-Piragliatin adducts using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The detection of a mass corresponding to this compound plus the mass of GSH (or a fragment thereof) indicates the formation of a reactive metabolite.
-
Visualizations
Caption: Workflow for assessing this compound metabolite toxicity.
Caption: Potential signaling pathway for this compound-induced hepatotoxicity.
References
Optimizing Piragliatin dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Piragliatin. The information herein is intended to help optimize this compound dosage to minimize side effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase, Protein Kinase B (also known as Akt). It functions by competing with ATP at the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). This inhibition prevents the phosphorylation of downstream Akt substrates, leading to reduced cell survival and proliferation.
Q2: What are the most common side effects observed with this compound in preclinical models?
The most frequently observed side effects in preclinical studies include hyperglycemia, skin rash (dermatitis), and mild to moderate mucositis. These effects are consistent with the on-target inhibition of the Akt signaling pathway, which is crucial for metabolic regulation and epithelial tissue homeostasis.
Dosing and Administration
Q3: How should this compound be reconstituted for in vitro and in vivo studies?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, a common vehicle is a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water. The final formulation should be prepared fresh daily.
Q4: What is a typical starting dose for this compound in xenograft models?
A typical starting dose for this compound in mouse xenograft models is 25 mg/kg, administered orally once daily. Dose-ranging studies are recommended to determine the optimal dose for your specific model, balancing anti-tumor efficacy with tolerability.
Troubleshooting Guides
Poor In Vitro Efficacy
Problem: this compound shows lower than expected efficacy in our cell-based assays.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Verify the final concentration of this compound in your assay. Ensure that the DMSO concentration is not exceeding 0.1%, as higher levels can be toxic to cells. |
| Cell Line Resistance | Confirm that your cell line has an activated Akt pathway. Cell lines without pathway activation will be less sensitive to this compound. |
| Drug Degradation | Ensure that this compound stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles. |
Unexpected In Vivo Toxicity
Problem: We are observing significant weight loss and other signs of toxicity in our animal models at what should be a therapeutic dose.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation components. |
| Dosing Miscalculation | Double-check all calculations for dose and formulation preparation. |
| Model Sensitivity | The specific animal strain or cell line used in the xenograft may be particularly sensitive to Akt inhibition. Consider a dose de-escalation study. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.
-
Data Analysis: Measure fluorescence using a plate reader. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Pharmacodynamic (PD) Assay
This protocol describes how to assess the target engagement of this compound in tumor tissue from a xenograft model.
-
Dosing: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Tissue Collection: At various time points after dosing (e.g., 2, 8, and 24 hours), euthanize the animals and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform a Western blot analysis on the tumor lysates to measure the levels of phosphorylated Akt (pAkt) and total Akt.
-
Data Analysis: Quantify the band intensities and express the level of pAkt as a ratio of total Akt. Compare the pAkt/Akt ratio in this compound-treated tumors to that in vehicle-treated tumors to determine the extent and duration of target inhibition.
Visualizations
Caption: this compound's mechanism of action in the Akt signaling pathway.
Caption: Workflow for preclinical dosage optimization of this compound.
Caption: Troubleshooting decision tree for in vivo toxicity.
Piragliatin Technical Support Center: Stability and Storage Guidelines for Laboratory Use
This technical support center provides guidance on the stability, storage, and handling of Piragliatin for researchers, scientists, and drug development professionals. The following information is compiled from publicly available data and general laboratory best practices for similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific conditions to ensure its long-term stability. It is recommended to keep it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable, while for long-term storage (months to years), -20°C is recommended[1].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO[1]. For preparing stock solutions, dissolve the compound in high-purity DMSO. For short-term storage of stock solutions (days to weeks), refrigeration at 0 - 4°C is acceptable. For long-term storage (months), it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles[1][2].
Q3: Is this compound soluble in water?
A3: this compound is reported to be insoluble in water[1]. For aqueous experimental buffers, it is common practice to first dissolve the compound in DMSO and then dilute it to the final desired concentration in the aqueous buffer.
Q4: How stable is this compound during shipping?
A4: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Long-term storage of solid this compound or its stock solutions at inappropriate temperatures can lead to degradation.
-
Solution: Always adhere to the recommended storage conditions. For solid compound, store at -20°C for long-term use. For stock solutions, store at -20°C or -80°C in single-use aliquots.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can degrade the compound.
-
Solution: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Contamination. Contamination of the solid compound or stock solution can affect its activity.
-
Solution: Use sterile techniques when preparing solutions. Ensure that the solvent used is of high purity and anhydrous, as moisture can promote degradation.
-
Issue 2: I am seeing precipitation of this compound in my aqueous experimental media.
-
Possible Cause: Low Aqueous Solubility. this compound is insoluble in water, and adding a concentrated DMSO stock solution to an aqueous buffer can cause it to precipitate out.
-
Solution: Minimize the final concentration of DMSO in your aqueous solution (typically keeping it below 0.5% or 1%). You can try to perform serial dilutions in your aqueous buffer from a less concentrated intermediate stock. Vigorous vortexing during dilution can also help.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Solid Powder | Long-term (months to years) | -20°C | Dry and dark |
| Stock Solution in DMSO | Short-term (days to weeks) | 0 - 4°C | --- |
| Stock Solution in DMSO | Long-term (months) | -20°C or -80°C | Aliquoted |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Not Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound solid powder (Molecular Weight: 421.90 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.219 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 ml of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for Handling and Preparing this compound Solutions.
Caption: Troubleshooting Common this compound Experimental Issues.
References
Technical Support Center: Interpreting Unexpected Results in Piragliatin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the glucokinase activator, Piragliatin.
Frequently Asked Questions (FAQs)
Q1: My this compound experiment shows lower than expected glucose uptake in hepatocytes. What are the potential causes?
A1: Several factors could contribute to lower than expected glucose uptake. Consider the following:
-
Cell Line Variability: Different hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) can exhibit varying levels of glucokinase (GK) expression and activity. We recommend verifying the GK expression level in your specific cell line.
-
Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation. Similarly, verify the quality and concentration of other critical reagents like glucose and ATP.
-
Assay Conditions: The concentration of glucose in your assay is critical. As a glucokinase activator, this compound's efficacy is dependent on the glucose concentration. Ensure your assay is performed at a glucose concentration where GK is active.
-
On-target Resistance: Prolonged exposure to glucokinase activators can sometimes lead to a compensatory downregulation of glucokinase gene expression, resulting in diminished efficacy over time.[1]
Q2: I am observing significant cytotoxicity in my cell-based assays with this compound, even at concentrations where I expect to see a therapeutic effect. What could be the reason?
A2: While this compound is designed to be a specific glucokinase activator, cytotoxicity can arise from several factors:
-
Off-Target Effects: Although designed to be specific, this compound or its metabolites could interact with other cellular targets, leading to toxicity.[2] It is advisable to perform counter-screening against a panel of known toxicity-related targets.
-
Metabolite Toxicity: A precursor to this compound was found to have a metabolite that caused hepatic lipidosis.[2][3] While this compound was developed to avoid this, it's crucial to consider the potential for toxic metabolites in your specific experimental system.
-
On-Target Mediated Toxicity: In some contexts, excessive activation of glucokinase could lead to cellular stress due to a rapid influx of glucose and subsequent metabolic overload.
Q3: The insulin secretion from pancreatic islets treated with this compound is highly variable between experiments. How can I troubleshoot this?
A3: Variability in insulin secretion assays is a common challenge. Here are some potential sources of variability and how to address them:
-
Islet Quality and Size: The health and size of isolated pancreatic islets can significantly impact their insulin secretion capacity. Ensure consistent islet isolation procedures and consider normalizing insulin secretion to islet size or DNA content.
-
Glucose Concentration: The effect of this compound on insulin secretion is glucose-dependent. Precise control of glucose concentrations in your buffers is critical for reproducible results.
-
Assay Dynamics: Insulin secretion is a dynamic, biphasic process.[4] A static incubation may not fully capture the effects of this compound. Consider using a perifusion system for a more dynamic and detailed analysis of insulin release.
-
Reagent Stability: Ensure all reagents, including this compound and glucose solutions, are fresh and have been stored properly.
Troubleshooting Guides
Issue 1: Inconsistent Glucokinase (GK) Activity in Cell-Free Assays
| Observation | Potential Cause | Troubleshooting Steps |
| Low or no GK activity | Inactive Enzyme: The recombinant glucokinase may have lost activity due to improper storage or handling. | 1. Verify the storage conditions and age of the enzyme. 2. Run a positive control with a known GK activator. 3. Purchase a new batch of enzyme if necessary. |
| Sub-optimal Assay Buffer: The pH or ionic strength of the buffer may not be optimal for GK activity. | 1. Check the pH of your assay buffer. 2. Refer to the enzyme manufacturer's datasheet for the recommended buffer composition. | |
| Degraded Reagents: ATP or glucose may have degraded. | 1. Prepare fresh solutions of ATP and glucose. 2. Ensure proper storage of stock solutions. | |
| High background signal | Contaminated Reagents: Reagents may be contaminated with enzymes or other substances that interfere with the assay. | 1. Use high-purity reagents. 2. Prepare fresh buffers and solutions. |
| Non-specific reduction of reporter molecule | 1. Run a control reaction without the enzyme to determine the level of non-enzymatic signal generation. | |
| Variable results between replicates | Pipetting Errors: Inaccurate pipetting can lead to significant variability. | 1. Use calibrated pipettes. 2. Prepare a master mix of reagents to minimize pipetting variations. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 1. Ensure a stable incubation temperature using a water bath or incubator. |
Issue 2: Unexpected Hepatotoxicity in Cell Culture
| Observation | Potential Cause | Troubleshooting Steps |
| Increased cell death at therapeutic concentrations | Off-target toxicity | 1. Perform a counter-screen using a cell line that does not express glucokinase. If toxicity persists, it is likely an off-target effect. 2. Use proteomics or transcriptomics to identify affected cellular pathways. |
| Metabolite-induced toxicity | 1. Analyze the cell culture medium for the presence of this compound metabolites. 2. If possible, synthesize potential metabolites and test their toxicity directly. | |
| Increased lipid accumulation (steatosis) | On-target effect of sustained GK activation | 1. Measure intracellular triglyceride levels. 2. Analyze the expression of genes involved in lipogenesis. |
| Off-target effect on lipid metabolism pathways | 1. Screen this compound against a panel of key enzymes and receptors involved in lipid metabolism. |
Experimental Protocols
Protocol 1: Fluorometric Glucokinase (GK) Activity Assay
This protocol is a generalized method for measuring GK activity in a cell-free system using a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
D-glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing assay buffer, glucose, ATP, NADP+, and G6PDH at their final desired concentrations.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Add Reagents to Plate:
-
Add the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add the reagent master mix to all wells.
-
-
Initiate Reaction: Add recombinant glucokinase to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: ~340 nm, Emission: ~460 nm for NADPH production) in kinetic mode at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each condition. Determine the EC50 of this compound by plotting the reaction rate against the log of the this compound concentration.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol describes a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound
-
Insulin ELISA kit
-
24-well culture plates
Procedure:
-
Islet Pre-incubation:
-
Hand-pick islets of similar size and place them in a 24-well plate (e.g., 10 islets per well).
-
Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to equilibrate.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer and add fresh low-glucose KRB buffer.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low-glucose buffer.
-
Add high-glucose KRB buffer with or without different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets or total protein/DNA content.
-
Compare the insulin secretion in the presence of this compound to the vehicle control at high glucose concentrations.
-
Visualizations
Caption: this compound Signaling Pathway in Pancreas and Liver.
Caption: Logical Workflow for Troubleshooting Unexpected Results.
References
- 1. bioivt.com [bioivt.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Piragliatin's Effect on Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piragliatin, a glucokinase activator (GKA), with other therapeutic alternatives for type 2 diabetes, focusing on their respective effects on pancreatic beta-cell function. The information is supported by experimental data from clinical studies to provide an objective assessment for research and development professionals.
Introduction
Glucokinase (GK) acts as a glucose sensor in pancreatic beta-cells, playing a pivotal role in glucose-stimulated insulin secretion (GSIS). Glucokinase activators (GKAs) are a class of drugs designed to enhance the activity of GK, thereby improving beta-cell function and glycemic control in patients with type 2 diabetes. This compound was one of the first GKAs to be studied in diabetic patients. This guide compares its effects on beta-cell function with another GKA, Dorzagliatin, and with the established class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
Mechanism of Action: A Comparative Overview
This compound and Dorzagliatin share a common mechanism of action by allosterically activating glucokinase. This activation increases the enzyme's affinity for glucose, leading to a leftward shift in the glucose-response curve for insulin secretion. This means that at a given glucose concentration, the beta-cell is stimulated to release more insulin.
In contrast, GLP-1 receptor agonists, such as Liraglutide and Semaglutide, work through a different pathway. They mimic the action of the endogenous incretin hormone GLP-1, which binds to its receptor on beta-cells. This binding initiates a cascade of intracellular signaling events that potentiate glucose-stimulated insulin secretion. Additionally, GLP-1 receptor agonists have been shown to promote beta-cell proliferation and survival, and to suppress glucagon secretion from alpha-cells.[1][2]
Comparative Efficacy on Beta-Cell Function
The following tables summarize the quantitative effects of this compound, Dorzagliatin, and representative GLP-1 receptor agonists on various measures of beta-cell function as reported in clinical trials.
Table 1: Effect of Glucokinase Activators on Beta-Cell Function
| Drug (Dosage) | Study Population | Primary Beta-Cell Function Assessment | Key Findings | Reference |
| This compound (25 mg and 100 mg, single dose) | 15 patients with mild type 2 diabetes | Oral Glucose Tolerance Test (OGTT) with dual-tracer technique and mathematical modeling | Dose-dependent improvement in both dynamic (rate of glucose increase) and static (glucose concentration) control of insulin secretion. The 100 mg dose showed a significantly greater insulin secretion rate than placebo at all tested glucose concentrations.[3] | Bonadonna et al., 2010 |
| Dorzagliatin (75 mg twice daily for 24 weeks) | Drug-naïve patients with type 2 diabetes | Homeostatic Model Assessment of Beta-Cell Function (HOMA2-β) | HOMA2-β change of 3.82 in the Dorzagliatin group compared to 1.40 in the placebo group (estimated treatment difference: 2.43).[4] | Raju et al., 2024 |
| Dorzagliatin (single 50 mg dose) | 9 participants with Impaired Glucose Tolerance (IGT) | Hyperglycemic Clamp | Significantly increased second-phase insulin secretion rate and beta-cell glucose sensitivity by 1.3-fold compared with placebo.[5] | Wu et al., 2025 |
Table 2: Effect of GLP-1 Receptor Agonists on Beta-Cell Function
| Drug (Dosage) | Study Population | Primary Beta-Cell Function Assessment | Key Findings | Reference |
| Liraglutide (add-on to metformin for 12 weeks) | Overweight/obese patients with newly diagnosed T2DM and CAD | Intravenous Glucose Tolerance Test (IVGTT) with Minimal Model analysis | 3-fold improvement in first-phase insulin secretion (AIRg) and a 1-fold improvement in the disposition index (DI). | Anholm et al., 2017 |
| Liraglutide (treatment for an unspecified duration) | 7 subjects with type 2 diabetes | Oral Glucose Tolerance Test (OGTT) | Significantly increased the Area Under the Curve (AUC) for plasma insulin after glucose loading and significantly increased HOMA-β. | Suzuki et al., 2014 |
| Semaglutide (1.0 mg once-weekly for 12 weeks) | Patients with type 2 diabetes | Intravenous Glucose Tolerance Test (IVGTT) | Significantly increased both first-phase (AUC0-10min) and second-phase (AUC10-120min) insulin secretion (estimated treatment ratios of 3.02 and 2.10, respectively). | Kapitza et al., 2017 |
| Semaglutide (treatment for 6 months) | 594 patients with type 2 diabetes (real-world study) | Homeostatic Model Assessment of Beta-Cell Function (HOMA-B) | HOMA-B increased from a baseline of 40.2% to 57.8%. | Marfella et al., 2023 |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) with Dual-Tracer Technique and Mathematical Modeling (as used in the this compound study)
This method provides a detailed assessment of beta-cell function in response to an oral glucose challenge.
-
Patient Preparation: Subjects undergo an overnight fast.
-
Tracer Infusion: A primed-continuous infusion of a stable isotope-labeled glucose (e.g., [6,6-2H2]glucose) is started to measure endogenous glucose production.
-
Drug Administration: A single dose of the study drug (e.g., this compound or placebo) is administered.
-
Oral Glucose Challenge: After a baseline period, subjects ingest a 75g glucose solution containing a different glucose tracer (e.g., [1-2H1]glucose) to measure the rate of appearance of oral glucose.
-
Blood Sampling: Blood samples are collected at frequent intervals before and after the glucose challenge to measure plasma glucose, insulin, C-peptide, and the concentrations of the glucose tracers.
-
Data Analysis: Mathematical models are applied to the data to calculate various parameters of beta-cell function, including:
-
Dynamic Control: The beta-cell's response to the rate of change in glucose concentration.
-
Static Control: The beta-cell's response to the absolute glucose concentration.
-
Total Insulin Secretion: The overall amount of insulin secreted during the OGTT.
-
Hyperglycemic Clamp
The hyperglycemic clamp is a gold-standard technique for assessing beta-cell insulin secretion in response to a sustained glucose stimulus.
-
Patient Preparation: Subjects fast overnight.
-
Catheter Placement: Two intravenous catheters are inserted, one for glucose infusion and one for blood sampling.
-
Glucose Infusion: A variable infusion of 20% dextrose is started to raise and then maintain the plasma glucose concentration at a predetermined hyperglycemic level (e.g., 125 mg/dL above baseline).
-
Blood Sampling: Blood samples are taken every 5-10 minutes to monitor plasma glucose levels and adjust the glucose infusion rate accordingly. Samples for insulin and C-peptide are collected at regular intervals.
-
Phases of Insulin Secretion:
-
First-Phase Insulin Secretion: The initial, rapid release of insulin that occurs within the first 10 minutes of achieving hyperglycemia.
-
Second-Phase Insulin Secretion: The sustained release of insulin that follows the first phase and continues as long as the hyperglycemic stimulus is present.
-
Homeostatic Model Assessment of Beta-Cell Function (HOMA-B)
HOMA-B is a widely used method to estimate basal beta-cell function from fasting plasma glucose and insulin (or C-peptide) concentrations. It is calculated using a specific formula, and higher HOMA-B values indicate better beta-cell function. While it is a simpler method, it only reflects the fasting state and does not provide information on the dynamic response to a glucose challenge.
Visualizing the Pathways and Processes
Signaling Pathway of Glucokinase Activators
Caption: Glucokinase activator signaling pathway in beta-cells.
Experimental Workflow for a Hyperglycemic Clamp
Caption: Workflow of a hyperglycemic clamp experiment.
Logical Comparison of Drug Classes
Caption: Comparison of therapeutic approaches to improve beta-cell function.
Conclusion
This compound, as a glucokinase activator, demonstrated a clear, dose-dependent enhancement of beta-cell function in early clinical studies. Its mechanism of directly targeting the glucose-sensing machinery of the beta-cell offers a distinct therapeutic approach.
Comparative analysis with the newer GKA, Dorzagliatin, suggests that this class of drugs continues to hold promise, with Dorzagliatin showing significant improvements in HOMA-B and second-phase insulin secretion in larger trials.
When compared to GLP-1 receptor agonists, GKAs have a more direct effect on the kinetics of insulin secretion in response to glucose. GLP-1 receptor agonists, on the other hand, offer a broader range of beneficial effects on the beta-cell, including promoting its proliferation and survival, in addition to potentiating insulin secretion.
The choice of therapeutic strategy will depend on the specific patient profile and treatment goals. For researchers and drug development professionals, the data presented here highlight the different yet effective ways these drug classes can modulate beta-cell function. Further head-to-head clinical trials using standardized protocols would be invaluable for a more direct comparison of their long-term efficacy and impact on disease progression.
References
- 1. Effects of semaglutide on beta cell function and glycaemic control in participants with type 2 diabetes: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide effects on beta-cell, insulin sensitivity and glucose effectiveness in patients with stable coronary artery disease and newly diagnosed type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dorzagliatin, a Glucokinase Activator, on α- and β-Cell Function in Individuals With Impaired and Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Piragliatin Demonstrates Superior Glucose-Lowering Effects Compared to Placebo in Type 2 Diabetes
For Immediate Release
[City, State] – [Date] – Piragliatin, a novel glucokinase activator, has shown significant dose-dependent reductions in both fasting and postprandial plasma glucose levels in patients with type 2 diabetes when compared to placebo, according to findings from multiple clinical studies. These trials highlight the potential of this compound as a therapeutic agent for managing hyperglycemia in this patient population.
This compound's mechanism of action, which involves the activation of glucokinase, leads to an enhancement of glucose metabolism in key tissues. In pancreatic β-cells, this activation stimulates insulin secretion, while in the liver, it promotes glucose uptake and glycogen synthesis, collectively contributing to lower blood glucose concentrations.[1][2]
Summary of Clinical Findings
Clinical investigations have consistently demonstrated the efficacy of this compound in improving glycemic control. A phase Ib, randomized, double-blind, placebo-controlled crossover trial revealed that this compound caused a dose-dependent reduction of glucose levels in both fasting and fed states (P < 0.01).[3][4] Another double-blind, randomized, placebo-controlled, multiple-ascending-doses study involving 59 patients with type 2 diabetes reported dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose at the highest dose tested.[5]
The primary adverse event associated with this compound was mild to moderate hypoglycemia, which was manageable and resolved with the consumption of sugar-containing drinks or meals.
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials comparing the glucose-lowering effects of this compound with placebo.
Table 1: Effects on Fasting Plasma Glucose
| Treatment Group | Dose | Mean Change from Baseline | P-value vs. Placebo |
| This compound | 25 mg | Dose-dependent reduction | < 0.01 |
| This compound | 100 mg | Dose-dependent reduction | < 0.01 |
| This compound | Up to 200 mg BID | Up to 32.5% reduction | Not Reported |
| Placebo | - | Minimal Change | - |
Table 2: Effects on Postprandial Plasma Glucose (During Oral Glucose Tolerance Test)
| Treatment Group | Dose | Mean Change from Baseline | P-value vs. Placebo |
| This compound | 25 mg | Significantly lower than placebo | < 0.05 |
| This compound | 100 mg | Significantly lower than placebo | < 0.01 |
| This compound | Up to 200 mg BID | Up to 35.5% reduction | Not Reported |
| Placebo | - | Minimal Change | - |
Experimental Protocols
The efficacy of this compound was evaluated in robustly designed clinical trials.
Phase Ib Crossover Study Methodology
A key mechanistic study was a Phase Ib, randomized, double-blind, placebo-controlled, three-way crossover trial.
-
Participants: The study enrolled 15 volunteer ambulatory patients with mild type 2 diabetes mellitus.
-
Interventions: Participants received a single dose of placebo, this compound 25 mg, or this compound 100 mg in three separate 10-hour study periods, with a washout interval of at least 14 days between each period.
-
Assessments: The primary outcome measure was plasma glucose concentration. An oral glucose tolerance test (OGTT) was performed to assess postprandial glucose response. Secondary measures included assessments of β-cell function and glucose fluxes using tracer dilution techniques.
Multiple Ascending Dose Study Methodology
A study designed to assess safety, tolerability, pharmacokinetics, and pharmacodynamics employed a double-blind, randomized, placebo-controlled, multiple-ascending-dose design.
-
Participants: The study included 59 patients with type 2 diabetes.
-
Interventions: Patients received either this compound or a placebo. The this compound doses were escalated in different cohorts and included 10, 25, 50, 100, and 200 mg administered twice daily (BID), as well as a 200 mg once-daily (QD) regimen. Treatment involved a single dose on day 1 followed by multiple doses from day 3 to day 8.
-
Assessments: Pharmacodynamic assessments included measurements of plasma glucose, insulin, C-peptide, glucagon, and GLP-1.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the clinical trial design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piragliatin Analogs for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piragliatin, a first-generation glucokinase activator (GKA), with its analogs and newer generation alternatives. It delves into the structure-activity relationships (SAR) that guided the development of these compounds, presenting supporting experimental data and detailed methodologies to inform current research and drug development efforts in the pursuit of effective treatments for type 2 diabetes mellitus (T2DM).
Introduction: The Role of Glucokinase Activation in T2DM
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In the pancreas, GK activation triggers glucose-stimulated insulin secretion, while in the liver, it promotes glucose uptake and glycogen synthesis.[1][2] Small molecule allosteric activators of GK have emerged as a promising therapeutic strategy for T2DM. These compounds bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's affinity for glucose and its maximal catalytic rate.[1][2]
This compound (RO4389620) was one of the first GKAs to be studied in patients with T2DM.[3] Its development provided valuable insights into the therapeutic potential and challenges of this drug class. This guide will explore the SAR of this compound and its analogs, compare its performance with newer GKAs, and provide detailed experimental context.
The Evolution of this compound: A Case Study in Structure-Activity Relationship
The development of this compound originated from a lead compound, RO-28-1675, which, despite its glucose-lowering efficacy, was associated with reversible hepatic lipidosis in preclinical studies. This adverse effect was attributed to the metabolic formation of a reactive thiourea metabolite from the compound's thiazole moiety. This critical finding guided the subsequent SAR studies, with the primary goal of eliminating the toxicophore while retaining or improving the glucokinase activation potency.
The key structural modification that led to the discovery of this compound was the replacement of the 2-aminothiazole group with a pyrazine moiety. This change successfully mitigated the potential for thiourea formation, leading to a safer clinical candidate. Further optimization of the cyclopentyl ring through metabolism studies identified the ketone metabolite as having a favorable pharmacological profile, ultimately leading to the selection of this compound.
Below is a table summarizing the key structural modifications and their impact on glucokinase activation and safety.
| Compound | Key Structural Moiety | Glucokinase Activation (EC50) | Key Safety Finding |
| Lead Compound (e.g., RO-28-1675) | 2-Aminothiazole | Potent | Formation of toxic thiourea metabolite leading to hepatic lipidosis. |
| This compound Analog | Pyrazine | Maintained Potency | Avoided thiourea metabolite formation. |
| This compound | Pyrazine with cyclopentanone | Potent (e.g., ~70 nM for similar analogs) | Improved safety profile, advanced to clinical trials. |
Comparative Analysis: this compound vs. Newer Generation Glucokinase Activators
While this compound demonstrated the potential of GKAs, its development was ultimately discontinued. Concerns for first-generation GKAs included the risk of hypoglycemia and hypertriglyceridemia. This led to the development of newer, second-generation GKAs with improved safety and efficacy profiles, such as the dual-acting Dorzagliatin and the hepato-selective TTP399.
Here, we compare the performance of this compound with these newer alternatives based on available clinical trial data.
| Feature | This compound | Dorzagliatin | TTP399 |
| Mechanism of Action | Dual-acting (Pancreas & Liver) | Dual-acting (Pancreas & Liver) | Hepato-selective |
| Reported HbA1c Reduction | Dose-dependent reduction in fasting and postprandial glucose. | Significant reduction (e.g., -1.07% vs. placebo in one study). | Significant reduction (e.g., -0.9% vs. placebo with 800 mg dose). |
| Risk of Hypoglycemia | A noted concern for first-generation GKAs. | Lower incidence compared to earlier GKAs. | Minimal risk due to hepato-selective action. |
| Effect on Triglycerides | Associated with increases in triglycerides. | Mild increase observed, but lower than earlier GKAs. | No significant increase in hepatic triglycerides reported in preclinical models. |
| Clinical Development Status | Discontinued | Approved in China for T2DM. | In clinical development, granted Breakthrough Therapy designation by the FDA for Type 1 Diabetes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments cited in the evaluation of this compound and its analogs.
In Vitro Glucokinase Activation Assay
This assay is fundamental to determining the potency of a compound in activating the glucokinase enzyme.
Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Tris-HCl buffer
-
ATP (Adenosine triphosphate)
-
D-Glucose
-
MgCl2
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, NADP+, and G6PDH.
-
Add a fixed concentration of D-glucose to the reaction mixture.
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of the test compounds (e.g., this compound analogs) to the wells.
-
Initiate the reaction by adding a pre-determined amount of recombinant glucokinase to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve.
-
Plot the rate of reaction against the concentration of the test compound to determine the EC50 (the concentration of the compound that produces 50% of the maximal activation).
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard preclinical in vivo model to assess the effect of a compound on glucose tolerance.
Principle: The test measures the ability of an animal to clear a glucose load from the bloodstream. The test compound is administered prior to the glucose challenge, and its effect on the subsequent blood glucose excursion is monitored over time.
Materials:
-
Male C57BL/6 mice or other appropriate rodent model
-
Test compound (e.g., this compound analog) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer the test compound or vehicle orally via gavage at a pre-determined dose.
-
After a specific time (e.g., 30 or 60 minutes), administer a glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance.
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental designs.
Caption: The developmental pathway of this compound and subsequent glucokinase activators.
Caption: Simplified signaling pathway of Glucokinase activation by this compound.
Conclusion
The study of this compound and its analogs has been instrumental in advancing the field of glucokinase activators. The SAR journey from a toxic lead compound to a clinical candidate highlights the importance of understanding metabolic pathways and designing molecules that avoid the formation of reactive metabolites. While this compound itself did not reach the market, the lessons learned have paved the way for the development of safer and more effective second-generation GKAs like Dorzagliatin and TTP399. These newer agents, with their improved risk-benefit profiles, hold significant promise for the treatment of type 2 diabetes and continue to be an active area of research and development. This guide serves as a valuable resource for professionals in the field, providing a comprehensive overview of the SAR, comparative efficacy, and experimental foundation of this important class of antidiabetic drugs.
References
- 1. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piragliatin's Effects Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical effects of Piragliatin, a glucokinase activator, in various species. The information is compiled from publicly available research to facilitate further investigation and drug development efforts.
This compound is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. By enhancing the activity of GK in the pancreas and liver, this compound has been shown to lower blood glucose levels.[1][2] Preclinical studies in various animal models, including mice, rats, dogs, and monkeys, were conducted to evaluate its pharmacokinetic and pharmacodynamic properties before its assessment in human clinical trials.[1] This guide synthesizes the available preclinical data to offer a comparative perspective on this compound's effects across different species.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in different species as reported in preclinical studies. It is important to note that direct side-by-side comparative studies with identical experimental conditions are not always available, and the data presented here is synthesized from various sources.
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Rat | Dog | Monkey | Human |
| Bioavailability (%) | Data not available | Data not available | Data not available | Good |
| Plasma Clearance | Data not available | Data not available | Data not available | Low to moderate |
| Volume of Distribution | Data not available | Data not available | Data not available | Greater than total body water |
| Plasma Protein Binding (%) | Data not available | Data not available | Data not available | Low (≤30%) |
| Elimination Half-life | Data not available | Data not available | Data not available | 2.1 - 4.4 hours |
Table 2: Comparative Pharmacodynamics of this compound
| Effect | Mouse | Rat | Human (Type 2 Diabetes) |
| Glucose Lowering | Effective in diabetic models | Dose-dependent reduction | Dose-dependent reduction in fasting and postprandial glucose[3] |
| Insulin Secretion | Increased | Increased | Generalized enhancement of β-cell function[3] |
| Hepatic Glucose Output | Decreased | Suppressed | Fall in endogenous glucose output |
| Oral Glucose Tolerance | Improved | Improved | Improved |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and other glucokinase activators.
Glucokinase Activation Assay
This in vitro assay is fundamental to determining the potency and mechanism of a glucokinase activator.
Objective: To measure the effect of this compound on the enzymatic activity of glucokinase.
Methodology:
-
Enzyme and Substrates: Recombinant human glucokinase is used. The substrates are glucose and adenosine triphosphate (ATP).
-
Reaction: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate. This is typically coupled to a secondary enzymatic reaction that produces a detectable signal (e.g., NADH production measured by absorbance at 340 nm).
-
Procedure:
-
Varying concentrations of this compound are incubated with glucokinase and a fixed concentration of glucose and ATP.
-
The reaction is initiated, and the rate of product formation is measured over time using a spectrophotometer.
-
The EC50 (the concentration of this compound that produces 50% of the maximal activation) and the effect on Vmax (maximum reaction velocity) and S0.5 (glucose concentration at half-maximal velocity) are calculated.
-
Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard in vivo experiment to assess the effect of a compound on glucose metabolism.
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in animal models of diabetes.
Methodology:
-
Animal Models: Typically, diabetic mouse or rat models (e.g., db/db mice, Zucker diabetic fatty rats) are used.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Procedure:
-
A baseline blood sample is collected (time 0).
-
This compound or vehicle is administered orally at a predetermined dose.
-
After a specific time (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured for each sample.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the improvement in glucose tolerance.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental processes, the following diagrams are provided in the DOT language.
Caption: this compound's mechanism in pancreatic β-cells.
Caption: A typical workflow for an OGTT experiment.
References
- 1. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Piragliatin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mechanism of action of Piragliatin (RO4389620), a small-molecule allosteric activator of glucokinase (GK). It objectively compares its performance with other glucokinase activators (GKAs) and presents supporting experimental data from key clinical studies.
Introduction to this compound and Glucokinase Activation
This compound is an investigational drug developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It belongs to a class of drugs known as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3][4][5] By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, leading to increased glucose phosphorylation. This activation has a dual effect: it stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and increases hepatic glucose uptake and glycogen synthesis, while simultaneously reducing hepatic glucose output.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action is centered on the allosteric activation of glucokinase in both pancreatic β-cells and hepatocytes.
Comparative Efficacy of this compound
Clinical data from a Phase Ib study demonstrates this compound's dose-dependent effects on glucose metabolism in patients with mild type 2 diabetes.
Effects on Fasting Plasma Glucose, C-Peptide, and Insulin
The administration of this compound resulted in a dose-dependent reduction in fasting plasma glucose levels and a corresponding increase in fasting C-peptide and insulin levels.
| Parameter | Placebo (Change from Baseline) | This compound 25 mg (Change from Baseline) | This compound 100 mg (Change from Baseline) |
| Fasting Plasma Glucose | No significant change | Dose-dependent fall | ~2 mmol/liter decrease |
| Fasting C-Peptide | No significant change | Dose-dependent increase | +0.45 ± 0.06 nmol/liter (P < 0.001) |
| Fasting Insulin | No significant change | Not statistically significant | +33.5 ± 10.8 pmol/liter (P < 0.01) |
Effects on Post-Challenge Glucose and β-Cell Function
This compound demonstrated a significant improvement in post-challenge glucose levels and enhanced β-cell function during an oral glucose tolerance test (OGTT).
| Parameter | Placebo | This compound 25 mg | This compound 100 mg |
| Post-OGTT Glucose Levels | Baseline | Significantly lower (P < 0.05) | Significantly lower (P < 0.01) |
| β-Cell Dynamic Control | Baseline | Not statistically significant | Significantly improved (P < 0.01) |
| β-Cell Static Control | Baseline | Dose-dependent improvement | Significantly greater insulin secretion (P < 0.01) |
Comparison with Other Glucokinase Activators
This compound was one of several GKAs in development. While many showed promise in glycemic control, some were discontinued due to adverse effects.
| Glucokinase Activator | Key Findings | Development Status |
| This compound (RO4389620) | Effective in lowering fasting and postprandial glucose; improved β-cell sensitivity. However, concerns about potential for hypoglycemia and increased triglycerides were noted. | Discontinued |
| Dorzagliatin | A dual-acting GKA targeting both the pancreas and liver; has shown favorable results in Phase III trials. | In late-stage clinical development. |
| AZD1656 | Showed initial efficacy in reducing HbA1c, but the effect diminished over time. | Terminated due to unsatisfactory long-term results. |
| TTP399 | A hepatoselective GKA with a low risk of hypoglycemia as it does not alter insulin secretion from the pancreas. | Shows promise in clinical trials with a good safety profile. |
| MK-0941 | Associated with a greater reduction in postprandial glucose compared to placebo. | Development halted, reportedly due to lack of sustained efficacy and potential for adverse effects. |
Experimental Protocols
The primary data for this compound's mechanism of action in humans comes from a Phase Ib, randomized, double-blind, placebo-controlled, modified three-way crossover clinical trial.
Study Design
-
Participants: 15 volunteer ambulatory patients with mild type 2 diabetes.
-
Interventions: Three 10-hour study periods with at least a 14-day interval. Participants received a single dose of placebo, 25 mg this compound, or 100 mg this compound.
-
Methodology: An oral glucose tolerance test (OGTT) was conducted using a dual (intravenous and oral) tracer dilution technique to assess glucose fluxes and β-cell function.
Analytical Methods
-
Plasma Glucose: Measured by the glucose oxidase method.
-
Serum Insulin and C-peptide: Measured by immunochemiluminometric assays.
-
Glucose Isotopes: Ratios of 6,6-2H-glucose and 1-2H-glucose to natural glucose in plasma were measured by gas chromatography-mass spectrometry to determine glucose fluxes.
In Vitro Glucokinase Activity Assay
A general protocol for measuring glucokinase activity in vitro involves a coupled enzyme assay.
-
Reaction Mixture: Prepare a reaction buffer containing glucose, ATP, MgCl2, and the test compound (e.g., this compound).
-
Enzyme Addition: Add recombinant human glucokinase to initiate the reaction.
-
Coupled Reaction: The product of the glucokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). G6PDH reduces NADP+ to NADPH.
-
Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm or through a fluorescent probe, which is proportional to the glucokinase activity.
Conclusion
This compound effectively lowers plasma glucose in patients with type 2 diabetes through a dual mechanism of enhancing glucose-stimulated insulin secretion from pancreatic β-cells and improving hepatic glucose metabolism. While it demonstrated promising dose-dependent efficacy, its development was halted. Newer generation glucokinase activators, such as the dual-acting Dorzagliatin and the hepatoselective TTP399, are now in later stages of clinical development, aiming to provide better glycemic control with an improved safety profile, particularly concerning the risk of hypoglycemia and effects on lipid levels. The study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting glucokinase for the treatment of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
Piragliatin Demonstrates Dose-Dependent Reduction of Endogenous Glucose Output in Type 2 Diabetes
A landmark clinical study has provided in vivo validation of Piragliatin's effect on endogenous glucose output (EGO), showcasing its potential as a glucokinase activator for the management of type 2 diabetes. The research, which employed a sophisticated dual-tracer oral glucose tolerance test (OGTT), revealed that this compound significantly curtails the body's own glucose production in a dose-dependent manner. This guide provides a comprehensive comparison of this compound's performance with other classes of antidiabetic drugs, supported by detailed experimental data and protocols.
This compound, a novel glucokinase activator, has been shown to effectively lower plasma glucose levels in patients with type 2 diabetes, both in the fasting state and after a glucose challenge. A key mechanism contributing to this effect is the reduction of endogenous glucose production. In a phase Ib randomized, double-blind, placebo-controlled crossover trial, this compound administration led to a dose-dependent decrease in fasting EGO.[1][2][3][4][5] This effect is attributed to the activation of glucokinase in hepatocytes, which enhances glucose uptake and metabolism, thereby signaling a state of glucose abundance and reducing the liver's output of glucose.
Comparative Analysis of Endogenous Glucose Output Modulation
The effect of this compound on endogenous glucose production can be contextualized by comparing it to other classes of antidiabetic medications. While direct head-to-head trials are limited, data from various studies using similar methodologies, such as tracer dilution techniques, allow for a comparative overview.
| Drug Class | Representative Drug(s) | Effect on Endogenous Glucose Production (EGP) | Primary Mechanism for EGP Modulation |
| Glucokinase Activators | This compound | Decrease | Direct activation of hepatic glucokinase, increasing glucose phosphorylation and subsequent suppression of glucose production. |
| Biguanides | Metformin | Variable/Decrease (Complex) | Primarily thought to inhibit hepatic gluconeogenesis. However, some studies suggest it may increase EGP under certain conditions, challenging the traditional understanding. |
| DPP-4 Inhibitors | Vildagliptin, Sitagliptin | Decrease | Increase active GLP-1 levels, which suppresses glucagon secretion and stimulates insulin secretion, leading to reduced hepatic glucose output. |
| SGLT2 Inhibitors | Dapagliflozin, Canagliflozin | Increase | Induce glycosuria, leading to a compensatory increase in endogenous glucose production, which can partially offset the glucose-lowering effect. |
In-Depth Look at this compound's Performance
The pivotal study on this compound's effect on EGO demonstrated a clear dose-response relationship. In patients with mild type 2 diabetes, a single 100 mg dose of this compound resulted in a more pronounced reduction in fasting endogenous glucose output compared to a 25 mg dose.
Quantitative Effects of this compound on Fasting Endogenous Glucose Output
| Treatment | Change in Fasting Endogenous Glucose Output (EGO) | Statistical Significance |
| Placebo | Minimal Change | - |
| This compound (25 mg) | Moderate Decrease | P < 0.05 vs. Placebo |
| This compound (100 mg) | Significant Decrease | P < 0.01 vs. Placebo |
Note: The table summarizes the qualitative findings from the Bonadonna et al. (2010) study. Specific numerical values for the change in EGO were presented graphically in the original publication.
Experimental Protocols
The in vivo validation of this compound's effect on endogenous glucose output was conducted using a rigorous and well-established methodology.
Dual-Tracer Oral Glucose Tolerance Test (OGTT) for Measuring Endogenous Glucose Output
This protocol is based on the methodology described in the clinical trial of this compound.
Objective: To simultaneously measure endogenous glucose production and other glucose fluxes in response to an oral glucose challenge and pharmacological intervention.
Materials:
-
Stable isotope tracers (e.g., [6,6-²H₂]glucose for intravenous infusion and [1-¹³C]glucose for oral administration)
-
This compound (or placebo) at specified doses
-
Standard 75g glucose solution for OGTT
-
Equipment for intravenous cannulation and blood sampling
-
Centrifuge and sample storage facilities
-
Mass spectrometer for analyzing isotopic enrichment
Procedure:
-
Subject Preparation: Participants with type 2 diabetes undergo a washout period for any existing antidiabetic medications. They are admitted to a clinical research facility after an overnight fast.
-
Tracer Infusion: A primed-continuous intravenous infusion of a stable isotope tracer (e.g., [6,6-²H₂]glucose) is initiated to achieve a steady state for measuring basal endogenous glucose production.
-
Drug Administration: A single oral dose of this compound (e.g., 25 mg or 100 mg) or a matching placebo is administered.
-
Basal Period: Following drug administration, a basal period allows for the assessment of the drug's effect on fasting glucose metabolism. Blood samples are collected periodically to measure plasma glucose, insulin, C-peptide, and tracer enrichment.
-
Oral Glucose Tolerance Test (OGTT): After the basal period, participants ingest a 75g glucose solution containing a second, orally administered tracer (e.g., [1-¹³C]glucose).
-
Post-OGTT Sampling: Blood samples are collected at frequent intervals for several hours following the glucose ingestion to measure plasma glucose, hormones, and the enrichment of both tracers.
-
Data Analysis: The rates of appearance of endogenous and exogenous glucose, as well as the rate of glucose disappearance, are calculated using Steele's non-steady-state equations. This allows for the quantification of endogenous glucose output and its suppression following the glucose challenge.
Visualizing the Mechanisms
To better understand the pathways involved and the experimental setup, the following diagrams are provided.
References
- 1. This compound (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Single Versus Multiple Dosing Regimens of Piragliatin in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piragliatin (RO4389620) is an allosteric activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis. As a key regulator of insulin secretion from pancreatic β-cells and glucose metabolism in the liver, GK has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). This guide provides a comparative analysis of the pharmacokinetic, pharmacodynamic, and safety profiles of single versus multiple dosing regimens of this compound, supported by experimental data from clinical studies.
Mechanism of Action: Glucokinase Activation
This compound enhances the activity of glucokinase, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[1][2][3][4] In pancreatic β-cells, the activation of glucokinase by this compound leads to increased glucose phosphorylation, a critical step in glucose-stimulated insulin secretion.[1] In hepatocytes, it promotes glucose uptake and glycogen synthesis, thereby reducing hepatic glucose output.
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Comparative Pharmacokinetics: Single vs. Multiple Doses
Studies have shown that the pharmacokinetic profile of this compound is dose-proportional, with no significant accumulation observed after multiple doses.
| Parameter | Single Dose | Multiple Doses | Reference |
| Proportionality | Dose-proportional exposure | Dose-proportional exposure | |
| Accumulation | Not applicable | No appreciable accumulation | |
| Food Effect | Not specified | No appreciable food effect |
Comparative Pharmacodynamics and Efficacy
Both single and multiple doses of this compound have demonstrated a dose-dependent reduction in plasma glucose levels in patients with T2DM. The glucose-lowering effect is evident in both fasting and postprandial states.
| Parameter | Single Dose | Multiple Doses (at steady state) | Reference |
| Fasting Plasma Glucose | Dose-dependent reduction | Dose-dependent reduction up to 32.5% | |
| Postprandial Plasma Glucose | Dose-dependent reduction | Dose-dependent reduction up to 35.5% | |
| β-cell Function | Dose-dependent enhancement | Consistent enhancement | |
| Hepatic Glucose Output | Reduction in the fasting state | Not explicitly stated, but implied |
Safety and Tolerability Profile
This compound has been generally well-tolerated in clinical trials. The primary adverse events are related to its glucose-lowering mechanism.
| Adverse Event | Single Dose | Multiple Doses | Reference |
| Hypoglycemia | Mild to moderate, dose-dependent | Mild to moderate, dose-limiting | |
| Headache | Reported | Most frequent adverse event along with hypoglycemia | |
| QTc Interval Prolongation | Not specified | Dose-dependent effect, crossing 10ms threshold at higher doses |
Experimental Protocols
Single-Dose Crossover Study
A Phase Ib, randomized, double-blind, placebo-controlled, crossover trial was conducted to evaluate the effects of single doses of this compound.
-
Participants: 15 ambulatory patients with mild type 2 diabetes.
-
Interventions: Patients received a single oral dose of placebo, 25 mg this compound, or 100 mg this compound in a crossover design with a washout period of at least 14 days between treatments.
-
Assessments: Pharmacodynamic assessments included plasma glucose, insulin, C-peptide, and glucagon levels. An oral glucose tolerance test (OGTT) was also performed.
References
Safety Operating Guide
Navigating the Safe Disposal of Piragliatin in a Laboratory Setting
Key Properties of Piragliatin
Understanding the physicochemical properties of this compound is fundamental to handling and disposing of it safely.
| Property | Value | Reference |
| Molecular Formula | C19H20ClN3O4S | [1][2] |
| Molecular Weight | 421.90 g/mol | [2] |
| Appearance | Solid | [1] |
| CAS Number | 625114-41-2 | [2] |
Disposal Protocol for this compound
As this compound is a synthetic organic molecule and an active pharmaceutical ingredient, it should be treated as chemical waste. Direct disposal down the drain or in regular trash is not advisable to prevent potential environmental contamination. The following step-by-step procedure outlines the recommended disposal process.
Experimental Protocol: this compound Waste Disposal
Objective: To safely collect, label, and dispose of this compound waste in accordance with standard laboratory chemical waste procedures.
Materials:
-
This compound waste (solid, solutions, contaminated labware)
-
Designated chemical waste container (clearly labeled, leak-proof, and compatible with organic compounds)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
-
Waste label
Procedure:
-
Segregation of Waste:
-
Collect all solid this compound waste, including unused compound and contaminated items such as weighing paper and disposable spatulas, in a designated, sealed plastic bag.
-
Collect liquid waste containing this compound (e.g., solutions from experiments) in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with incompatible waste streams.
-
Contaminated sharps (needles, syringes) should be placed in a designated sharps container.
-
Grossly contaminated labware that cannot be effectively decontaminated should be disposed of as solid waste.
-
-
Waste Container Management:
-
Ensure the primary waste container is in good condition, with a secure lid to prevent spills or volatilization.
-
The container should be stored in a well-ventilated area, away from heat sources and incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity. Include the date of waste generation.
-
-
Storage and Disposal:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Safety and Environmental Considerations
Although a specific safety data sheet with detailed hazard information was not found in the public domain, this compound is an active biological agent. Therefore, it is prudent to handle it with care to minimize exposure. As with many synthetic small molecules, the environmental impact of this compound is not well-documented. Responsible disposal as chemical waste is the most effective measure to prevent its release into the ecosystem. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Piragliatin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Piragliatin, a glucokinase activator. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities. While this compound is shipped as a non-hazardous chemical, its potent biological activity necessitates careful handling to minimize occupational exposure and potential health risks.
Core Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on the procedures outlined below. Adherence to these protocols is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given this compound's biological activity and the potential for effects such as hypoglycemia and liver toxicity with systemic exposure, a conservative approach to PPE is required. The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Lab Coat- N95 Respirator or work in a certified chemical fume hood | To prevent inhalation of fine powder and skin contact. |
| Solution Preparation (e.g., in DMSO) | - Disposable Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Lab Coat | To protect against splashes of the compound and solvent. |
| General Handling of Solutions | - Disposable Nitrile Gloves- Safety Glasses- Lab Coat | Standard laboratory practice to prevent accidental exposure. |
Note: All PPE should be removed and disposed of properly before leaving the laboratory area. Hands should be washed thoroughly after handling the compound and before eating, drinking, or applying cosmetics.
Spill Management
In the event of a spill, immediate action is crucial to contain the material and decontaminate the area.
| Spill Type | Containment and Cleanup Procedure |
| Solid Powder | 1. Evacuate and Secure: Restrict access to the spill area.2. Don PPE: Wear a minimum of double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.3. Containment: Gently cover the spill with absorbent pads to prevent aerosolization.4. Cleanup: Moisten the absorbent material with 70% ethanol and carefully wipe up the spill, working from the outside in.5. Decontamination: Wipe the spill area with 70% ethanol followed by a standard laboratory disinfectant.6. Disposal: All cleanup materials must be placed in a sealed bag and disposed of as chemical waste. |
| Solution (e.g., in DMSO) | 1. Evacuate and Secure: Restrict access to the spill area.2. Don PPE: Wear double nitrile gloves, safety goggles, and a lab coat.3. Containment: Surround the spill with absorbent material.4. Absorption: Cover the spill with absorbent pads.5. Cleanup: Carefully collect the absorbed material.6. Decontamination: Wipe the spill area with 70% ethanol followed by a standard laboratory disinfectant.7. Disposal: All cleanup materials must be placed in a sealed bag and disposed of as chemical waste. |
A spill response workflow is visualized in the diagram below.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and compliance.
Receiving and Storage
This compound is a solid powder that is typically shipped at ambient temperature.[1] Upon receipt, the container should be inspected for any damage.
| Parameter | Guideline |
| Short-term Storage (days to weeks) | 0 - 4 °C, in a dry, dark location.[1] |
| Long-term Storage (months to years) | -20 °C, in a dry, dark location.[1] |
| Solubility | Soluble in DMSO, not in water.[1] |
| Stock Solution Storage | 0 - 4 °C for short-term, or -20 °C for long-term.[1] |
Disposal Plan
All materials contaminated with this compound, including unused compound, empty containers, and disposable PPE, must be disposed of as chemical waste. Do not dispose of this compound down the drain.
The logical flow for this compound waste disposal is outlined in the diagram below.
By adhering to these guidelines, researchers can safely handle this compound while maintaining a secure and compliant laboratory environment. This proactive approach to safety is paramount in advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
